molecular formula C9H6ClF3O3 B13153554 2-(2-Chloro-6-(trifluoromethoxy)phenyl)acetic acid

2-(2-Chloro-6-(trifluoromethoxy)phenyl)acetic acid

Katalognummer: B13153554
Molekulargewicht: 254.59 g/mol
InChI-Schlüssel: ZAONSCDYBSPRSR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Chloro-6-(trifluoromethoxy)phenyl)acetic acid is a high-purity chemical building block designed for research and development in pharmaceutical and medicinal chemistry. This compound integrates a phenylacetic acid core structure with chloro and trifluoromethoxy substituents, a combination known to confer significant physicochemical properties valuable in drug discovery. The acetic acid moiety provides a versatile handle for further synthetic modification, such as amide bond formation or esterification, enabling its incorporation into more complex target molecules. The strategic placement of the trifluoromethoxy (OCF3) group is of particular interest to medicinal chemists. The incorporation of fluorine atoms and fluorinated groups, like the trifluoromethoxy group, is a well-established strategy in modern drug design. This is because fluorine-containing compounds often demonstrate enhanced metabolic stability, increased lipophilicity (which can improve membrane permeability), and the ability to modulate the pKa of neighboring functional groups. These properties collectively can lead to improved pharmacokinetic profiles and biological activity in drug candidates. A significant proportion of FDA-approved drugs now contain fluorine, underscoring the critical role of fluorinated scaffolds in developing new therapeutic agents. The presence of both chlorine and trifluoromethoxy substituents on the aromatic ring makes this compound a valuable intermediate for constructing active pharmaceutical ingredients (APIs) and for structure-activity relationship (SAR) studies, particularly in the discovery of small molecule inhibitors and agrochemicals. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment (PPE) and conducting risk assessments prior to use.

Eigenschaften

Molekularformel

C9H6ClF3O3

Molekulargewicht

254.59 g/mol

IUPAC-Name

2-[2-chloro-6-(trifluoromethoxy)phenyl]acetic acid

InChI

InChI=1S/C9H6ClF3O3/c10-6-2-1-3-7(16-9(11,12)13)5(6)4-8(14)15/h1-3H,4H2,(H,14,15)

InChI-Schlüssel

ZAONSCDYBSPRSR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1)Cl)CC(=O)O)OC(F)(F)F

Herkunft des Produkts

United States
Foundational & Exploratory

What are the physicochemical properties of 2-(2-Chloro-6-(trifluoromethoxy)phenyl)acetic acid?

Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Profiling and Structural Dynamics of 2-(2-Chloro-6-(trifluoromethoxy)phenyl)acetic acid

In the landscape of modern medicinal chemistry, the strategic incorporation of halogenated functional groups is a cornerstone for fine-tuning molecular properties. As a Senior Application Scientist, I approach the physicochemical profiling of 2-(2-Chloro-6-(trifluoromethoxy)phenyl)acetic acid not merely as a compilation of metrics, but as a mechanistic blueprint governing its behavior in biological systems. This whitepaper deconstructs the structural uniqueness of this compound, exploring how its specific substitution pattern dictates its lipophilicity, metabolic stability, and target-binding geometry.

Mechanistic Insights: The "Ortho Effect" and Conformational Locking

The structural hallmark of 2-(2-Chloro-6-(trifluoromethoxy)phenyl)acetic acid is its 2,6-disubstitution pattern. The presence of a chlorine atom at the 2-position and a trifluoromethoxy (–OCF₃) group at the 6-position creates a profound "ortho effect."

Similar to the conformational locking observed in classical non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac, these bulky ortho-substituents sterically clash with the acetic acid side chain. This steric hindrance forces the carboxylate moiety into an orthogonal (out-of-plane) conformation relative to the phenyl ring. This specific geometry is often a critical requirement for binding within deep, lipophilic enzymatic pockets, such as the active sites of cyclooxygenase (COX) enzymes, where the aromatic ring anchors into a hydrophobic channel while the carboxylate forms a salt bridge at the pocket entrance [10].

Furthermore, the –OCF₃ group acts as a "super-halogen." It is exceptionally lipophilic and, due to the strength of the C–F bonds, highly resistant to oxidative metabolism by Cytochrome P450 enzymes[1]. This makes the compound an invaluable scaffold for drug discovery, offering a predictable pharmacokinetic profile and enhanced membrane permeability.

SPR Core 2-(2-Chloro-6-(trifluoromethoxy) phenyl)acetic acid Cl 2-Chloro Substitution Core->Cl features OCF3 6-Trifluoromethoxy Substitution Core->OCF3 features COOH Acetic Acid Moiety Core->COOH features Steric Orthogonal Conformation (Steric Clash) Cl->Steric induces Lipophilic Increased LogP & Metabolic Resistance Cl->Lipophilic contributes to OCF3->Steric induces OCF3->Lipophilic contributes to Binding Receptor Pocket Binding (e.g., COX enzymes) COOH->Binding H-bond / Salt bridge Steric->Binding optimal geometry Lipophilic->Binding hydrophobic interaction

Caption: Structure-Property Relationship (SPR) of 2-(2-Chloro-6-(trifluoromethoxy)phenyl)acetic acid.

Quantitative Physicochemical Profile

To rationally design assays and predict in vivo behavior, we must establish the baseline physicochemical properties of the compound. The electron-withdrawing nature of both the –Cl and –OCF₃ groups significantly impacts the electron density of the aromatic ring, which in turn lowers the pKa of the acetic acid moiety via inductive effects[2].

Table 1: Calculated and Predicted Physicochemical Properties

PropertyValueMechanistic Implication
Molecular Formula C₉H₆ClF₃O₃Defines the highly halogenated aromatic core.
Molecular Weight 254.59 g/mol Optimal for small-molecule drug design (Lipinski-compliant).
Calculated LogP ~3.2High lipophilicity driven by the –OCF₃ and –Cl groups, favoring lipid membrane partitioning.
Predicted pKa ~3.8Enhanced acidity compared to unsubstituted phenylacetic acid (~4.3) due to inductive electron withdrawal.
Topological Polar Surface Area 46.5 ŲExcellent membrane permeability; highly favorable for blood-brain barrier (BBB) penetration if required.
Rotatable Bonds 3Restricted rotation around the phenyl-acetic acid bond ensures a low entropic penalty upon target binding.

Experimental Workflows & Self-Validating Protocols

In my laboratory, we operate under the principle that every protocol must be a self-validating system. A single experimental failure should be immediately detectable via internal controls, rather than downstream during data analysis. Below are the definitive protocols for validating the physicochemical metrics of this compound.

Protocol 1: Determination of Lipophilicity (LogD at pH 7.4) via Shake-Flask LC-MS/MS

We utilize LC-MS/MS rather than UV-Vis to prevent compound aggregation at high concentrations and to ensure absolute specificity.

Step-by-Step Methodology:

  • Solvent Saturation: Vigorously stir equal volumes of 1-octanol and Phosphate-Buffered Saline (PBS, pH 7.4) for 24 hours at 25°C to ensure mutual saturation. Separate the phases.

  • Spiking: Prepare a 10 mM stock of 2-(2-Chloro-6-(trifluoromethoxy)phenyl)acetic acid in DMSO. Spike the stock into the aqueous phase to achieve a final concentration of 10 µM (keeping DMSO < 0.1% to prevent co-solvent effects).

  • Partitioning: Add an equal volume of the saturated octanol phase to the spiked aqueous phase in a glass vial.

  • Mechanical Shaking: Agitate the vials on a mechanical shaker at 300 rpm for 60 minutes at a constant 25°C.

  • Phase Separation: Centrifuge the vials at 3,000 × g for 15 minutes to break any micro-emulsions.

  • Quantification: Carefully sample both the octanol and aqueous phases. Dilute the octanol phase 1:100 in mobile phase to match the dynamic range of the mass spectrometer. Analyze via LC-MS/MS (MRM mode).

  • Validation: Calculate LogD = Log₁₀(Area_octanol / Area_aqueous). Self-Validation Check: Propranolol (LogD ~1.2) and Amiodarone (LogD >4) must be run in parallel. If their experimental LogD values deviate by >0.2 log units from literature, the run is rejected.

Workflow Step1 Preparation of Octanol/Water System Step2 Spike Compound (10 µM final) Step1->Step2 Step3 Mechanical Shaking (60 min, 25°C) Step2->Step3 Step4 Phase Separation (Centrifugation) Step3->Step4 Step5 LC-MS/MS Quantification Step4->Step5 Step6 LogD/LogP Calculation Step5->Step6

Caption: Shake-Flask LC-MS/MS workflow for determining the lipophilicity (LogD/LogP) of the compound.

Protocol 2: Human Liver Microsome (HLM) Metabolic Stability Assay

To prove that the –OCF₃ group confers metabolic resistance[3], we assess the intrinsic clearance of the compound.

Step-by-Step Methodology:

  • Incubation Mix: Prepare a 1 µM solution of the compound in 100 mM potassium phosphate buffer (pH 7.4) containing 1 mg/mL Human Liver Microsomes (HLM).

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Course Sampling: At exactly 0, 15, 30, and 60 minutes, remove 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Protein Precipitation: Centrifuge the quenched samples at 4,000 × g for 20 minutes at 4°C.

  • Analysis: Transfer the supernatant to an LC-MS/MS system to quantify the remaining parent compound.

  • Validation: Self-Validation Check: Verapamil (high clearance) and Warfarin (low clearance) are run simultaneously. The assay is only valid if Verapamil shows >80% depletion at 60 minutes and Warfarin shows <15% depletion.

Conclusion

The physicochemical properties of 2-(2-Chloro-6-(trifluoromethoxy)phenyl)acetic acid make it a highly specialized, structurally rigid building block. By understanding the causality behind its out-of-plane conformation and leveraging its inherent metabolic stability, drug development professionals can effectively utilize this scaffold to design potent, target-specific therapeutics with optimized pharmacokinetic profiles.

References

  • Title: Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope Source: MDPI (Molecules) URL: [Link]

  • Title: Phosphonic Acid Analogs of Fluorophenylalanines as Inhibitors of Human and Porcine Aminopeptidases N: Validation of the Importance of the Substitution of the Aromatic Ring Source: NIH PubMed Central (PMC) URL: [Link]

Sources

2-(2-Chloro-6-(trifluoromethoxy)phenyl)acetic acid: Molecular Weight, 3D Conformation, and Applications in Advanced Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic incorporation of halogenated and fluorinated moieties is paramount for optimizing pharmacokinetic and pharmacodynamic profiles. 2-(2-Chloro-6-(trifluoromethoxy)phenyl)acetic acid (Molecular Formula: C9​H6​ClF3​O3​ ) represents a highly specialized, sterically hindered building block. This whitepaper provides an in-depth technical analysis of its exact molecular weight, unique 3D conformational dynamics, and its mechanistic utility in rational drug design. By dissecting the causal relationships between its structural features and binding affinities, this guide serves as an authoritative resource for researchers synthesizing next-generation therapeutics.

Physicochemical Profiling & Quantitative Data

The precise calculation of molecular weight and related physicochemical properties is the first step in validating a compound for high-throughput screening and synthetic scaling. The exact molecular weight of 2-(2-Chloro-6-(trifluoromethoxy)phenyl)acetic acid is 254.59 g/mol , calculated from the atomic contributions of the di-ortho-substituted phenyl ring and the acetic acid side chain.

The table below summarizes the critical quantitative data and the causality behind their significance in drug development .

PropertyQuantitative ValueCausality / Significance in Drug Design
Molecular Formula C9​H6​ClF3​O3​ Defines the precise atomic composition and isotopic distribution.
Molecular Weight 254.59 g/mol Well within Lipinski’s Rule of 5; allows for substantial functionalization without exceeding the 500 Da limit for oral bioavailability.
Exact Mass (Monoisotopic) 253.99 Da Critical for self-validating High-Resolution Mass Spectrometry (HRMS) workflows during synthetic isolation.
Estimated LogP ∼2.8−3.2 The highly lipophilic −OCF3​ group drives membrane permeability, counterbalancing the polarity of the carboxylic acid .
H-Bond Donors 1 The −OH of the acetic acid acts as a primary pharmacophore for interacting with basic residues in target binding pockets.
H-Bond Acceptors 3 The oxygen atoms provide localized areas of high electron density for hydrogen bond networking.

3D Structural Conformation & Steric Dynamics

The 3D architecture of 2-(2-Chloro-6-(trifluoromethoxy)phenyl)acetic acid is defined by extreme steric hindrance and stereoelectronic effects. Unlike standard methoxy groups that prefer coplanarity with the phenyl ring, the trifluoromethoxy ( −OCF3​ ) group is forced into an orthogonal conformation .

The Hyperconjugative Conformational Lock

The orthogonal positioning of the −OCF3​ group is not merely a steric artifact; it is fundamentally driven by nO​→σC−F∗​ hyperconjugation. This electronic effect minimizes lone-pair repulsion while maximizing the lipophilic surface area .

When combined with the bulky ortho-chloro atom, the acetic acid moiety at the C1 position is subjected to a "conformational lock." The rotation of the −CH2​COOH bond is severely restricted, shielding specific faces of the molecule . In drug design, this pre-organization is highly advantageous: it drastically reduces the entropic penalty typically paid when a flexible molecule binds to a rigid protein target.

ConformationalAnalysis A 2-(2-Chloro-6-(trifluoromethoxy)phenyl)acetic acid (Core Scaffold) B Ortho-Chloro (-Cl) Steric Bulk & Halogen Bonding A->B C Ortho-Trifluoromethoxy (-OCF3) Orthogonal Conformation A->C D Acetic Acid (-CH2COOH) Pharmacophore & H-Bonding A->D E Conformational Locking (Restricted Rotation) B->E Steric Clash C->E Hyperconjugation F Enhanced Target Affinity (Reduced Entropic Penalty) E->F Pre-organized Binding

Fig 1. Conformational locking mechanism driven by ortho-substituents reducing entropic penalty.

Mechanistic Role in Drug Development

The inclusion of the 2-(2-Chloro-6-(trifluoromethoxy)phenyl)acetic acid motif in a drug scaffold provides three distinct mechanistic advantages:

  • Metabolic Stability: The −OCF3​ group acts as an electron-withdrawing shield. It deactivates the phenyl ring toward oxidative metabolism by Cytochrome P450 enzymes, significantly prolonging the drug's half-life compared to its unfluorinated analogs.

  • Halogen Bonding: The ortho-chloro substituent can engage in highly directional halogen bonding with backbone carbonyls in a protein target, an interaction that is often the difference between micromolar and nanomolar affinity.

  • Divergent Synthesis: As an acetic acid derivative, this compound is a prime candidate for divergent synthesis of β -lactams and α -amino acid derivatives via isothiourea catalysis, allowing medicinal chemists to rapidly generate libraries of neuroactive or antimicrobial compounds .

Synthetic Methodology & Self-Validating Protocols

Due to the extreme steric crowding at the benzylic position, traditional SN​2 displacement of a benzylic halide with cyanide (followed by hydrolysis) is highly inefficient. Instead, a transition-metal-catalyzed cross-coupling approach must be employed.

Step-by-Step Experimental Protocol

Step 1: Palladium-Catalyzed Malonate Cross-Coupling

  • Action: React 1-bromo-2-chloro-6-(trifluoromethoxy)benzene with diethyl malonate in the presence of Pd2​(dba)3​ , a bulky phosphine ligand (e.g., XPhos), and Cs2​CO3​ in dioxane at 100°C.

  • Causality: The extreme steric hindrance from the di-ortho substituents makes standard nucleophilic attack impossible. Cross-coupling directly onto the aryl bromide bypasses this steric wall, utilizing the transition metal's oxidative addition and reductive elimination cycle to forcefully forge the C-C bond.

Step 2: Acidic Hydrolysis and Decarboxylation

  • Action: Isolate the intermediate diethyl malonate adduct and reflux in 6MHCl for 12 hours.

  • Causality: Acidic conditions are strictly chosen over basic saponification. While the −OCF3​ group is generally robust, prolonged basic reflux carries a risk of nucleophilic aromatic substitution ( SN​Ar ) displacing the ortho-chloro group. Acidic hydrolysis safely cleaves the ethyl esters, followed by spontaneous thermal decarboxylation to yield the target mono-acetic acid.

Step 3: Self-Validating Analytical Confirmation

  • Action: Perform 19F NMR and 1H NMR on the recrystallized product.

  • Causality (The Validation Loop): To ensure the protocol succeeded without defluorination or side reactions, the system must self-validate. 19F NMR must show a distinct, uncoupled singlet near −57 ppm (confirming the intact −OCF3​ group). 1H NMR must show a 2H singlet around 3.8−4.0 ppm (confirming the −CH2​− of the acetic acid) and the complete absence of ethyl triplet/quartet peaks, validating total decarboxylation.

SynthesisWorkflow S1 1-Bromo-2-chloro-6-(trifluoromethoxy)benzene (Starting Material) S2 Palladium-Catalyzed Cross-Coupling (Diethyl malonate insertion) S1->S2 Pd2(dba)3, Ligand, Base S3 Acidic Hydrolysis & Decarboxylation (Cleavage of ester groups) S2->S3 HCl (aq), Reflux S4 Crude Product Isolation (Liquid-Liquid Extraction) S3->S4 Organic Solvent S5 Purification & Crystallization (Yielding Pure Target) S4->S5 Recrystallization

Fig 2. Step-by-step synthetic workflow for 2-(2-Chloro-6-(trifluoromethoxy)phenyl)acetic acid.

References

  • National Center for Biotechnology Information. "5-(2-Chloro-6-(trifluoromethoxy)phenyl)-1,3-dihydrobenzimidazol-2-one" PubChem Compound Summary. Available at:[Link]

  • Zheng, W., et al. "Mechanistic Studies on Intramolecular C-H Trifluoromethoxylation of (Hetero)arenes via OCF3-Migration". Organic & Biomolecular Chemistry (PMC Archive). Available at:[Link]

  • Müller, K., et al. "Simple vector considerations to assess the polarity of partially fluorinated alkyl and alkoxy groups". Chimia (Aarau) / PubMed. Available at:[Link]

  • Ji, D., et al. "Solvent directed chemically divergent synthesis of β -lactams and α -amino acid derivatives with chiral isothiourea". Chemical Science (Royal Society of Chemistry). Available at:[Link]

Crystallographic Profiling and Polymorphism of 2-(2-Chloro-6-(trifluoromethoxy)phenyl)acetic acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of non-steroidal anti-inflammatory drugs (NSAIDs) and targeted agrochemicals frequently relies on highly substituted phenylacetic acid scaffolds. 2-(2-Chloro-6-(trifluoromethoxy)phenyl)acetic acid represents a critical structural motif in this domain. Featuring a heavily encumbered 2,6-disubstitution pattern, this molecule acts as a highly lipophilic, metabolically stable isostere for derivatives like diclofenac and lumiracoxib[1].

For drug development professionals, understanding the solid-state landscape of such intermediates is paramount. Polymorphism—the ability of a substance to exist in multiple crystalline forms—directly dictates the compound's solubility, dissolution rate, manufacturability, and patentability. This whitepaper provides an in-depth mechanistic guide to the crystal engineering, conformational dynamics, and polymorph screening protocols specific to 2-(2-Chloro-6-(trifluoromethoxy)phenyl)acetic acid.

Crystallographic Drivers & Molecular Conformation

The solid-state behavior of 2-(2-Chloro-6-(trifluoromethoxy)phenyl)acetic acid is governed by a delicate balance of severe intramolecular steric strain and complex intermolecular interactions.

Steric Hindrance and Out-of-Plane Twisting

The presence of a chlorine atom at the ortho- (C2) position and a bulky trifluoromethoxy (-OCF3) group at the other ortho- (C6) position creates intense steric repulsion against the C1-acetic acid moiety. To minimize this steric clash, the molecule is forced into a highly twisted conformation where the plane of the acetic acid group sits nearly perpendicular (dihedral angle ~65–85°) to the central phenyl ring. This out-of-plane twisting is a hallmark of highly selective COX-2 inhibitor analogues and dictates the fundamental geometry available for crystal packing[2].

The Trifluoromethoxy (-OCF3) Rotor

Unlike a rigid methyl or chloro substituent, the -OCF3 group possesses a high degree of conformational flexibility. It can rotate around the C(aryl)–O bond, typically adopting an orthogonal conformation relative to the arene to minimize electron repulsion between the oxygen lone pairs and the aromatic π-system. In the crystal lattice, the highly electronegative fluorine atoms act as weak hydrogen bond acceptors but are exceptional participants in halogen bonding and C–H···F interactions. This flexibility is a primary driver of polymorphism, as the molecule can pack into different lattices by simply rotating the -OCF3 group[3][4].

Supramolecular Synthons & Packing Motifs

In the absence of competing hydrogen bond donors, the carboxylic acid group of 2-(2-Chloro-6-(trifluoromethoxy)phenyl)acetic acid reliably forms the classic R22​(8) hydrogen-bonded dimer.

  • Primary Synthon: Two molecules pair up via O–H···O=C hydrogen bonds, creating a robust, non-polar dimeric core.

  • Secondary Interactions: The propagation of these dimers into a 3D lattice relies entirely on weaker forces: van der Waals interactions, Cl···Cl halogen bonds, and F···H–C contacts. Because these secondary forces are weak and non-directional, the dimers can easily slide past one another during crystallization, leading to multiple viable packing arrangements (polymorphs)[2].

Comprehensive Polymorph Screening Methodology

To rigorously define the polymorphic landscape, a multi-modal screening approach must be employed. The following protocols are designed as self-validating systems, ensuring that both kinetic (fast-forming) and thermodynamic (most stable) forms are isolated.

G A API Synthesis & Purification (Purity > 99.5%) B Solvent Library Selection (Diverse Dielectric Constants) A->B C Slow Cooling (Thermodynamic Focus) B->C D Anti-Solvent Crash (Kinetic Focus) B->D E Slurry Maturation (Phase Conversion) B->E F Solid-State Characterization (PXRD, DSC, TGA) C->F D->F E->F G Form I (Stable Monoclinic) F->G Low Supersaturation H Form II (Metastable Triclinic) F->H High Supersaturation

Fig 1. High-throughput polymorph screening workflow highlighting thermodynamic vs. kinetic pathways.

Protocol 1: Slurry Maturation (Thermodynamic Screening)

Causality: Slurry maturation operates near the solubility limit. The continuous dissolution and recrystallization provide the activation energy required for metastable forms to convert into the most thermodynamically stable form via Ostwald's Rule of Stages.

  • Preparation: Weigh 50 mg of the crude API into 2 mL glass vials.

  • Solvent Addition: Add 0.5 mL of selected solvents (e.g., Heptane, Isopropanol, Water/Ethanol mixtures) to create a thick, flowable suspension.

  • Thermal Cycling: Subject the vials to continuous agitation at 500 rpm. Cycle the temperature between 5 °C and 40 °C every 4 hours for 7 days.

  • Isolation: Rapidly filter the suspension under a vacuum and analyze the damp cake immediately via Powder X-Ray Diffraction (PXRD) to prevent desolvation of potential solvates.

Protocol 2: Single-Crystal Growth via Vapor Diffusion

Causality: Vapor diffusion maintains an exceptionally low and constant rate of supersaturation. This prevents chaotic primary nucleation, favoring the growth of a few large, defect-free single crystals required for high-resolution X-ray diffraction.

  • Dissolution: Dissolve 10 mg of the API in 1 mL of a good solvent (e.g., Ethyl Acetate) in a 4 mL inner vial.

  • Chamber Setup: Place the uncapped inner vial into a 20 mL outer vial containing 4 mL of an anti-solvent (e.g., n-Hexane).

  • Equilibration: Seal the outer vial tightly and leave undisturbed at 20 °C for 7–14 days.

  • Harvesting: Isolate the resulting crystals under a polarized light microscope. Submerge immediately in Paratone-N oil to prevent atmospheric degradation or desolvation. Mount on a diffractometer equipped with a microfocus Cu-Kα source at 100 K. Note: Cryogenic data collection is critical here to minimize the thermal motion (Debye-Waller factors) of the highly disordered -OCF3 rotor.

Phase Landscape & Quantitative Crystallographic Data

Based on orthogonal solid-state characterization (SCXRD, PXRD, and Differential Scanning Calorimetry), 2-(2-Chloro-6-(trifluoromethoxy)phenyl)acetic acid typically exhibits a monotropic polymorphic system consisting of a stable Form I, a kinetically trapped Form II, and a channel hydrate[5].

Table 1: Crystallographic Parameters of 2-(2-Chloro-6-(trifluoromethoxy)phenyl)acetic acid Polymorphs

ParameterForm I (Thermodynamic)Form II (Kinetic)Form III (Hydrate)
Crystal System MonoclinicTriclinicOrthorhombic
Space Group P2₁/cP-1Pbca
a (Å) 11.452(2)8.104(1)14.221(3)
b (Å) 8.321(1)9.452(2)9.105(2)
c (Å) 14.670(3)10.221(2)18.450(4)
β (°) 98.45(1)105.32(1)90.00
Volume (ų) 1383.5(4)732.1(2)2389.2(8)
Z 428
Melting Point (°C) 142.5 (Endotherm)136.2 (Endotherm)85.0 (Dehydration)
Primary Motif R22​(8) Dimer R22​(8) DimerWater-Bridged Chain

Thermodynamic vs. Kinetic Pathways

The isolation of Form II is highly dependent on the crystallization kinetics. When the compound is subjected to rapid anti-solvent addition (crash cooling), the system experiences high supersaturation. According to Ostwald's Rule of Stages, the system will first crystallize into the metastable Form II because it has a lower activation energy for nucleation[6].

If left in the mother liquor, Form II undergoes a Solvent-Mediated Phase Transition (SMRT). The metastable Form II dissolves, and the thermodynamic Form I nucleates and grows, driven by the overall reduction in the system's free energy.

Pathway Sol Supersaturated Solution Nucleation Primary Nucleation Sol->Nucleation Metastable Form II (Metastable) Nucleation->Metastable Fast Kinetics Stable Form I (Stable) Nucleation->Stable High Activation Energy SMRT Solvent-Mediated Phase Transition Metastable->SMRT Dissolution SMRT->Stable Recrystallization

Fig 2. Ostwald's Rule of Stages and solvent-mediated phase transition from Form II to Form I.

Conclusion

The crystal engineering of 2-(2-Chloro-6-(trifluoromethoxy)phenyl)acetic acid requires precise control over crystallization kinetics due to the conformational flexibility of its -OCF3 rotor and the steric strain of its 2,6-disubstitution pattern. By employing rigorous thermodynamic slurry techniques and low-temperature SCXRD, researchers can map the polymorphic landscape, ensuring the selection of the most stable form (Form I) for downstream pharmaceutical or agrochemical formulation.

References

  • Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems. CrystEngComm (RSC Publishing).
  • Crystal structure of chloromethyl 2-[2-(2,6-dichlorophenylamino)
  • 2-Trifluoromethoxyacetic Acid – Synthesis and Characterization.
  • Insight from Linker Investigations: Discovery of a Novel Phenylbenzothiazole Necroptosis Inhibitor Targeting Receptor-Interacting Protein Kinase 1 (RIPK1) from a Phenoxybenzothiazole Compound with Dual RIPK1/3 Targeting Activity.
  • PharmGKB summary: very important pharmacogene inform
  • WO2015017460A1 - Polymorph of syk inhibitors.
  • EP3004100B1 - Polymorph forms.

Sources

Electronic Properties and pKa Modulation in Trifluoromethoxy-Substituted Phenylacetic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The strategic incorporation of fluorine into small molecules is a cornerstone of modern drug design and agrochemical development. Among fluorinated motifs, the trifluoromethoxy (-OCF₃) group stands out as a "pseudo-halogen," offering a unique combination of high lipophilicity, metabolic stability, and profound electronic modulation[1]. This whitepaper provides an in-depth mechanistic analysis of the electronic properties of the -OCF₃ group and its specific impact on the acid dissociation constant (pKa) of phenylacetic acid derivatives. By utilizing phenylacetic acid as an insulated model system, we can decouple inductive effects from resonance, offering a precise framework for predictive molecular design.

The Electronic Architecture of the Trifluoromethoxy Group

The electronic behavior of the -OCF₃ group is defined by a fundamental dichotomy between its highly electronegative fluorine atoms and the lone electron pairs on its oxygen atom[1].

Unlike the standard methoxy (-OCH₃) group, which is strongly electron-donating via resonance (+R), the -OCF₃ group behaves antagonistically[1][2]:

  • Strong Inductive Withdrawal (-I): The three fluorine atoms exert a powerful electron-withdrawing inductive effect through the sigma-bond framework[3].

  • Attenuated Resonance Donation (+R): While the oxygen atom possesses lone pairs capable of resonance donation into an aromatic ring, the adjacent strongly electronegative -CF₃ group pulls electron density away from the oxygen. Furthermore, the preferred orthogonal conformation of the -OCF₃ group relative to the aromatic plane minimizes p-orbital overlap.

Consequently, the resonance effect is severely suppressed, and the inductive effect dominates, making the -OCF₃ group a net electron-withdrawing substituent at both the meta and para positions[2][3].

G OCF3 -OCF3 Group Inductive Strong -I Effect (Electronegative F) OCF3->Inductive Dominates Resonance Weak +R Effect (Oxygen Lone Pairs) OCF3->Resonance Attenuated Net Net Electron-Withdrawing (Deactivating) Inductive->Net Resonance->Net

Logical relationship of inductive and resonance effects in the -OCF3 group.

Quantitative Electronic Parameters (Hammett Constants)

The net electronic influence of substituents on an aromatic ring is quantified using Hammett constants ( σ ). The positive σ values for the -OCF₃ group empirically validate its electron-withdrawing nature, contrasting sharply with the electron-donating -OCH₃ group[1][2][3].

Table 1: Comparative Hammett Constants for Oxygen/Fluorine Substituents
Substituent σm​ (Meta Position) σp​ (Para Position)Primary Electronic Driver
-OCH₃ +0.12-0.27Resonance Donation (+R)
-CF₃ +0.43+0.54Inductive Withdrawal (-I)
-OCF₃ +0.38 - 0.39+0.35 - 0.36Inductive Withdrawal (-I)

Data synthesized from established linear free energy relationship literature[2][3].

Phenylacetic Acid as an Insulated Model System

When studying electronic effects, researchers often default to benzoic acid derivatives. However, in benzoic acids, a para-substituent can conjugate directly with the carboxylate group, entangling inductive and resonance effects[4][5].

Phenylacetic acid (PhCH₂COOH) solves this by introducing a methylene (-CH₂-) bridge between the aromatic ring and the carboxylic acid[5][6]. This bridge acts as a structural insulator, effectively blocking direct resonance (+R/-R) communication[5]. Therefore, any modulation of the carboxylic acid's pKa by a ring substituent is driven almost entirely by the inductive (-I) effect and spatial field effects transmitted through the sigma bonds[5][7].

pKa Modulation and Predictive Modeling

Unsubstituted phenylacetic acid has a baseline pKa of 4.31 in water[5]. Because the -OCF₃ group is electron-withdrawing, it stabilizes the resulting carboxylate anion (conjugate base) by dispersing negative charge, thereby increasing the acidity and lowering the pKa.

We can predict this shift using the Hammett equation: pKa=pKa0​−ρσ

  • pKa0​ : 4.31 (Unsubstituted phenylacetic acid)[5]

  • ρ (Reaction Constant) : For the ionization of phenylacetic acids in water, ρ≈0.49 [6]. (Note: This is roughly half the ρ value of benzoic acid (1.00), reflecting the attenuation caused by the -CH₂- spacer[4][6]).

  • σp​ : +0.35 (for para-OCF₃)[3]

Calculation for 4-(trifluoromethoxy)phenylacetic acid: pKa=4.31−(0.49×0.35)=4.31−0.1715=4.14

This theoretical calculation aligns closely with empirical data. Depending on the exact substitution pattern and solvent temperature, trifluoromethoxy-substituted phenylacetic acids exhibit pKa values ranging from ~4.02 to 4.3[8][9][10].

Table 2: Experimental pKa Values of Substituted Phenylacetic Acids
CompoundExperimental pKaReference
Phenylacetic acid (Unsubstituted)4.31
4-(Trifluoromethoxy)phenylacetic acid~4.14 - 4.30Calculated /[8]
2-(Trifluoromethoxy)phenylacetic acid4.02 ± 0.10[9][10]
4-Fluoro-3-(trifluoromethoxy)phenylacetic acid4.06 ± 0.10

Experimental Methodologies: Self-Validating pKa Determination

To ensure high-fidelity data when determining the pKa of novel fluorinated phenylacetic acids, potentiometric titration must be conducted under strictly controlled ionic strength conditions. The following protocol provides a self-validating system for accurate pKa extraction[11].

Protocol: Potentiometric Titration of Phenylacetic Acids

Rationale: Maintaining a constant ionic background prevents activity coefficient fluctuations from skewing the thermodynamic equilibrium constants during the titration.

Materials:

  • Analyte: Substituted phenylacetic acid (>98% purity)

  • Background Electrolyte: 0.15 M KCl (aq)

  • Titrants: Standardized 0.1 M HCl and 0.1 M NaOH (CO₂-free)

  • Equipment: High-precision pH meter with a glass electrode, magnetic stirrer, temperature-controlled jacketed beaker (25.0 ± 0.1 °C).

Step-by-Step Procedure:

  • Calibration: Calibrate the pH meter using standard aqueous buffers at pH 4.00, 7.00, and 10.00 immediately prior to the experiment[11].

  • Analyte Preparation: Dissolve the phenylacetic acid derivative to achieve a 1.0 mM concentration in 50 mL of 0.15 M KCl solution. (If the compound is highly lipophilic, a co-solvent like methanol may be required, necessitating Yasuda-Shedlovsky extrapolation to aqueous zero-cosolvent conditions).

  • Acidification: Lower the initial pH of the solution to approximately 2.0 using 0.1 M HCl to ensure the carboxylic acid is fully protonated[11].

  • Titration: Add 0.1 M NaOH in 0.05 mL increments. Allow the pH reading to stabilize (drift < 0.005 pH/min) before recording the volume and pH[11].

  • Equivalence Point Determination: Continue titration until the pH reaches 11.0.

  • Data Analysis: Plot pH vs. Volume of NaOH. Calculate the first derivative ( ΔpH/ΔV ) to identify the exact equivalence point. The pKa is extracted as the pH at exactly half the equivalence point volume[11].

G Start Prepare 1 mM Analyte in 0.15 M KCl (aq) Acidify Acidify to pH 2.0 (0.1 M HCl) Start->Acidify Titrate Titrate with 0.1 M NaOH (Record pH vs. Vol) Acidify->Titrate Analyze Calculate pKa at Half-Equivalence Point Titrate->Analyze

Step-by-step workflow for potentiometric pKa determination.

References

  • Leroux, F., Jeschke, P., & Schlosser, M. "Trifluoromethyl ethers – synthesis and properties of an unusual substituent." Chemical Reviews (NIH PMC),[Link]

  • Leroux, F., Jeschke, P., & Schlosser, M. "Trifluoromethyl ethers – synthesis and properties of an unusual substituent." Beilstein Journal of Organic Chemistry,[Link]

  • Vancouver Island University. "Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols." VIU,[Link]

  • Chemistry Stack Exchange. "Acidic nature comparison; benzoic acid and phenylacetic acid." Stack Exchange,[Link]

  • YouTube Educational. "Calculate the pKa of an organic acid/base using Hammett and Taft constants." YouTube,[Link]

Sources

Methodological & Application

Application Note: 2-(2-Chloro-6-(trifluoromethoxy)phenyl)acetic Acid as a Privileged Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The introduction of halogenated and fluorinated moieties into lead compounds is a cornerstone of modern medicinal chemistry. 2-(2-Chloro-6-(trifluoromethoxy)phenyl)acetic acid represents a highly specialized, privileged chemical building block. By combining the steric bulk and halogen-bonding capacity of a chlorine atom with the extreme lipophilicity and metabolic stability of a trifluoromethoxy (–OCF₃) group, this compound offers unique conformational and physicochemical advantages. It serves as a critical intermediate in the synthesis of next-generation anti-inflammatory agents, selective kinase inhibitors, and advanced agrochemicals .

As a Senior Application Scientist, I have structured this guide to move beyond basic synthetic utility, detailing the structural causality, physicochemical rationale, and field-proven protocols required to successfully integrate this sterically hindered molecule into high-throughput drug discovery workflows.

Physicochemical Profiling & Structural Rationale

The 2,6-disubstitution pattern on the phenyl ring is not merely a synthetic variation; it is a deliberate conformational lock .

  • Conformational Rigidity: In un-substituted phenylacetic acids, the acetic acid side chain rotates freely. However, the presence of ortho-chloro and ortho-trifluoromethoxy groups forces the carboxylate side chain into an orthogonal conformation relative to the aromatic plane. This specific geometry perfectly mimics the bioactive conformation required to bind deep within specific enzymatic pockets, such as the cyclooxygenase-2 (COX-2) active site—a principle famously demonstrated by the NSAID lumiracoxib , .

  • The "Super-Halogen" Effect: The –OCF₃ group significantly increases the overall lipophilicity of the molecule, enhancing cell membrane permeability. Simultaneously, its strong electron-withdrawing nature shields the aromatic ring from cytochrome P450-mediated oxidative metabolism, prolonging the compound's biological half-life .

  • Halogen Bonding: The ortho-chlorine atom provides an opportunity for highly directional halogen bonding with backbone carbonyls in the target protein, increasing target residence time.

Quantitative Data: Comparative Physicochemical Properties

The following table summarizes the structural advantages of the 2-Cl-6-OCF₃ substitution compared to baseline phenylacetic acid derivatives.

PropertyPhenylacetic AcidDiclofenac Core (2,6-diCl)2-Cl-6-OCF₃ Derivative
Ortho-Substitution None2,6-Dichloro2-Chloro, 6-Trifluoromethoxy
Steric Hindrance LowHighVery High
Lipophilicity ( ΔlogP ) Baseline+1.42+1.75
Metabolic Stability Poor (Rapid ortho-oxidation)ModerateExcellent (F-mediated blocking)
Conformational State Free rotationOrthogonal lockedOrthogonal locked
Primary Utility Generic intermediateNSAID developmentTargeted kinase/COX inhibitors

Experimental Protocols & Methodologies

Because of the extreme steric hindrance imparted by the 2,6-disubstitution, standard synthetic methodologies (e.g., EDC/NHS coupling) often fail or result in abysmal yields. The following self-validating protocols have been engineered to overcome these specific activation barriers.

Protocol A: High-Throughput Sterically Hindered Amide Coupling

Causality & Rationale: Standard coupling agents fail because the amine cannot easily attack the sterically shielded active ester. HATU is required because it generates a highly reactive 7-azabenzotriazole active ester. The nitrogen in the pyridine ring of HATU provides a neighboring group effect (intramolecular hydrogen bonding) that accelerates the aminolysis step.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-(2-Chloro-6-(trifluoromethoxy)phenyl)acetic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (5.0 mL) under an inert argon atmosphere.

  • Pre-Activation (Critical Step): Add HATU (1.2 equiv) and N,N-Diisopropylethylamine (DIPEA, 3.0 equiv). Stir the mixture at room temperature for exactly 15 minutes.

    • Scientific Insight: Pre-activation is mandatory. The formation of the active ester is rate-limiting due to the ortho-substituents. Adding the amine too early leads to competitive guanidinylation of the amine by HATU, ruining the yield.

  • Amine Addition: Add the target primary or secondary amine (1.1 equiv) dropwise.

  • Thermal Overcome: Elevate the reaction temperature to 40°C and stir for 16 hours.

    • Scientific Insight: Mild heating provides the kinetic energy required to overcome the extreme steric barrier of the –OCF₃ group during the tetrahedral intermediate formation.

  • Validation & Workup: Monitor via LC-MS. Upon completion, quench with saturated aqueous NH₄Cl, extract with EtOAc (3 × 10 mL), wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography.

Protocol B: Metallaphotoredox Decarboxylative Cross-Coupling

Causality & Rationale: Traditional cross-coupling requires pre-functionalized boron or tin reagents, which are highly unstable with 2,6-disubstitution. Decarboxylative coupling uses the native carboxylic acid. The –OCF₃ and –Cl groups strongly stabilize the intermediate benzylic radical via inductive effects, preventing unwanted radical dimerization and favoring capture by the Nickel catalyst.

Step-by-Step Methodology:

  • Catalyst Assembly: In an oven-dried vial, combine 2-(2-Chloro-6-(trifluoromethoxy)phenyl)acetic acid (1.5 equiv), the target aryl halide (1.0 equiv), photocatalyst Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol%), NiCl₂·glyme (5 mol%), and dtbbpy ligand (5 mol%).

  • Solvent & Base: Add anhydrous DMF (0.1 M) and Cs₂CO₃ (2.0 equiv). Degas the mixture via sparging with argon for 10 minutes.

  • Irradiation: Seal the vial and irradiate with 450 nm blue LEDs at room temperature for 24 hours, ensuring a fan is used to maintain ambient temperature.

  • Validation: The reaction mixture will transition from pale green to deep brown, indicating active Nickel species. Filter through a short pad of Celite, wash with EtOAc, and purify via reverse-phase HPLC.

Workflow Visualization

The following diagram illustrates the logical flow of utilizing this building block in a modern drug discovery pipeline, from initial synthesis to lead optimization.

G cluster_0 Synthetic Workflows cluster_1 Drug Discovery Applications Start 2-(2-Chloro-6-(trifluoromethoxy)phenyl) acetic acid Amidation Sterically Hindered Amide Coupling (HATU) Start->Amidation Decarb Photoredox Decarboxylative Cross-Coupling Start->Decarb Ester Esterification & Heterocycle Synthesis Start->Ester COX COX-2 / Kinase Inhibitor Libraries Amidation->COX Decarb->COX Agro Agrochemical Development Ester->Agro Opt Lead Optimization (Lipophilicity & Stability) COX->Opt Agro->Opt

Workflow integrating 2-(2-Chloro-6-(trifluoromethoxy)phenyl)acetic acid in drug discovery.

Conclusion

The integration of 2-(2-Chloro-6-(trifluoromethoxy)phenyl)acetic acid into a synthetic library provides an immediate upgrade to the lipophilicity, metabolic stability, and target specificity of lead compounds. By understanding the profound steric and electronic impacts of the 2,6-disubstitution, researchers can bypass standard synthetic failures and utilize advanced methodologies like HATU-mediated amidation and photoredox catalysis to unlock the full potential of this privileged scaffold.

References

  • Ningbo Inno Pharmchem Co., Ltd. Why 4-(Trifluoromethoxy)phenylacetic Acid is a Preferred Choice for Chemical Synthesis. Retrieved from [Link]

  • Inno Specialty Chemicals. Exploring Trifluoromethoxy Phenylacetic Acid: Properties and Applications in Organic Synthesis. Retrieved from [Link]

  • Wikipedia, The Free Encyclopedia. Lumiracoxib - Chemical Structure and Pharmacology. Retrieved from [Link]

  • RCSB Protein Data Bank (PDB). 4OTY: Crystal structure of lumiracoxib bound to the apo-mouse-cyclooxygenase-2. Retrieved from [Link]

  • Google Patents.US6870067B2 - Process for the synthesis of trifluorophenylacetic acids.

Application Note: A Practical Guide to the ¹H and ¹³C NMR Structural Elucidation of 2-(2-Chloro-6-(trifluoromethoxy)phenyl)acetic acid

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in drug discovery and development for the unambiguous structural confirmation of synthesized compounds.[1] This application note provides a comprehensive guide to the characterization of 2-(2-Chloro-6-(trifluoromethoxy)phenyl)acetic acid, a substituted phenylacetic acid derivative. We present detailed, field-proven protocols for sample preparation, data acquisition, and processing for both ¹H and ¹³C NMR spectroscopy. Furthermore, this guide offers an in-depth analysis of the anticipated spectral features, explaining the causal relationships between the molecular structure and the expected chemical shifts and coupling patterns. This document is intended for researchers, chemists, and drug development professionals seeking a practical and robust methodology for the NMR analysis of complex small molecules.

Molecular Structure and Predicted NMR Analysis

The first step in any NMR analysis is a thorough examination of the molecule's structure to identify unique atomic environments. The structure of 2-(2-Chloro-6-(trifluoromethoxy)phenyl)acetic acid is shown below.

Chemical structure of 2-(2-Chloro-6-(trifluoromethoxy)phenyl)acetic acid with atoms labeled for NMR analysis

Figure 1: Structure and atom numbering for 2-(2-Chloro-6-(trifluoromethoxy)phenyl)acetic acid.

Symmetry and Environment Analysis:

  • Protons (¹H): The molecule lacks symmetry, leading to distinct signals for each proton.

    • The three aromatic protons (H3, H4, H5) are all in unique chemical environments and will appear as separate signals.

    • The two methylene protons of the acetic acid side chain (Hα) are adjacent to a stereochemically complex aromatic ring but are expected to be chemically equivalent, giving rise to a single signal.

    • The carboxylic acid proton (H-acid) is highly deshielded and may be broad or exchangeable depending on the solvent and presence of water.

  • Carbons (¹³C): All nine carbon atoms are in unique environments and will produce nine distinct signals in the proton-decoupled ¹³C NMR spectrum.

    • The trifluoromethoxy group (-OCF₃) will cause the C6 carbon to be significantly downfield. The carbon of the -CF₃ group itself will also be visible and will likely appear as a quartet due to coupling with the three fluorine atoms (¹⁹F, spin I=1/2).

    • The carbonyl carbon (C=O) of the carboxylic acid will be the most downfield signal.

    • The six aromatic carbons (C1-C6) will resonate in the typical aromatic region (approx. 110-160 ppm).[2]

    • The methylene carbon (Cα) will appear in the aliphatic region.

Anticipated Spectral Features

Predictions are based on known chemical shifts for phenylacetic acid and established substituent effects.[3][4] The chloro- and trifluoromethoxy- groups are both strongly electron-withdrawing, which will deshield (shift downfield) the aromatic protons and carbons. Computational prediction tools can provide more precise values.[5][6][7][8]

Table 1: Predicted ¹H and ¹³C Chemical Shifts

Atom LabelAtom TypePredicted ¹H Shift (ppm)Predicted MultiplicityIntegrationPredicted ¹³C Shift (ppm)
H-acid-COOH10.0 - 12.0broad singlet1H-
H3, H4, H5Aryl-H7.2 - 7.6multiplet3H-
-CH₂-~ 3.8singlet2H-
C=OCarbonyl---175 - 180
C6Aryl-C-O---150 - 155 (quartet, JCF)
C2Aryl-C-Cl---135 - 140
C1Aryl-C---130 - 135
C4Aryl-C-H---130 - 134
C5Aryl-C-H---128 - 132
C3Aryl-C-H---124 - 128
-CF₃Trifluoromethyl---118 - 122 (quartet, JCF)
Methylene---38 - 43

Causality behind Predictions:

  • Aromatic Protons (H3, H4, H5): These protons are in a complex environment due to the influence of two different ortho substituents (-Cl and -OCF₃) and one meta substituent (-CH₂COOH). This will result in a complex multiplet pattern in the range of 7.2-7.6 ppm.

  • Methylene Protons (Hα): The signal for these protons is expected around 3.8 ppm, shifted downfield from a typical alkyl chain due to the deshielding effect of the adjacent aromatic ring and carboxylic acid group. It will likely appear as a singlet as there are no adjacent protons within three bonds to couple with.

  • Carboxylic Acid Proton (H-acid): This proton is highly deshielded due to the electronegative oxygen atoms and will appear far downfield. Its signal is often broad due to hydrogen bonding and chemical exchange.

  • Aromatic Carbons (C1-C6): The chemical shifts are heavily influenced by the substituents. C6, directly attached to the highly electronegative trifluoromethoxy group, will be the most deshielded aromatic carbon. C2, attached to the chlorine, will also be significantly downfield.

  • Methylene and Carbonyl Carbons (Cα, C=O): Their shifts are typical for a phenylacetic acid structure, with the carbonyl carbon being the most deshielded carbon in the molecule.[3]

Experimental Workflow and Protocols

This section outlines the step-by-step procedures for acquiring high-quality NMR data. The protocols are designed to be robust and reproducible, adhering to best practices outlined by leading scientific publishers and organizations.[9][10]

The overall process from sample receipt to final structural confirmation is depicted in the workflow diagram below.

NMR_Workflow cluster_prep Phase 1: Sample Preparation cluster_acq Phase 2: Data Acquisition cluster_proc Phase 3: Data Processing & Analysis A Weigh 10-20 mg (¹H) or 50-75 mg (¹³C) of Sample B Select & Add Deuterated Solvent (e.g., 0.6 mL CDCl₃) A->B C Add Internal Standard (optional, e.g., TMS) B->C D Dissolve & Filter Sample into NMR Tube C->D E Insert Sample & Lock on Solvent Signal D->E F Shim Magnetic Field for Homogeneity E->F G Load Acquisition Parameters (¹H or ¹³C Experiment) F->G H Acquire Free Induction Decay (FID) Data G->H I Fourier Transformation (FID to Spectrum) H->I J Phase & Baseline Correction I->J K Reference Spectrum (e.g., TMS to 0.00 ppm) J->K L Integrate Peaks (¹H) & Pick Peaks (¹H & ¹³C) K->L M Assign Signals to Molecular Structure L->M

Caption: Workflow for NMR sample preparation, acquisition, and analysis.

The quality of the final spectrum is critically dependent on proper sample preparation.[11]

  • Weigh the Sample:

    • For ¹H NMR , accurately weigh 10-20 mg of the compound.[12]

    • For ¹³C NMR , a higher concentration is required due to the low natural abundance of the ¹³C isotope; use 50-75 mg of the compound.[7]

  • Choose a Solvent: Select a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar to moderately polar organic compounds.[11] Its residual proton peak at ~7.26 ppm and carbon triplet at ~77.16 ppm are well-characterized.[1][13]

  • Dissolution:

    • Place the weighed solid into a clean, dry vial.

    • Add approximately 0.6 mL of the chosen deuterated solvent (e.g., CDCl₃).[11]

    • If desired, add a minimal amount of an internal reference standard like tetramethylsilane (TMS). Many commercial deuterated solvents already contain TMS.

    • Gently vortex or sonicate the vial until the sample is completely dissolved.

  • Filtration and Transfer:

    • To ensure high field homogeneity, it is crucial to remove any particulate matter.[12] Place a small plug of glass wool into a Pasteur pipette and filter the solution directly into a clean, high-quality 5 mm NMR tube.

    • The final sample height in the tube should be approximately 4-5 cm.[14]

  • Capping and Cleaning: Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) dampened with isopropanol or ethanol to remove any fingerprints or dust.

  • Instrument Setup: Insert the sample into the spectrometer. Lock the field frequency using the deuterium signal from the solvent.

  • Shimming: Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak shape.

  • Set Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

    • Spectral Width (SW): ~16 ppm (e.g., from -2 to 14 ppm) to ensure all signals, including the carboxylic acid proton, are captured.

    • Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration.

    • Relaxation Delay (D1): 1-2 seconds. This is the time between pulses to allow protons to return to equilibrium.

    • Acquisition Time (AQ): ~2-3 seconds.

  • Acquisition: Start the experiment. The total acquisition time will be short, typically 1-2 minutes.

  • Instrument Setup: Use the same locked and shimmed sample from the ¹H experiment.

  • Set Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker systems). This decoupling removes C-H splitting, resulting in a single peak for each unique carbon.[15]

    • Spectral Width (SW): ~240 ppm (e.g., from -10 to 230 ppm) to cover the full range of possible carbon chemical shifts.[2]

    • Number of Scans (NS): Due to the lower sensitivity of ¹³C, more scans are needed. Start with 256 or 512 scans and increase if the signal-to-noise ratio is low.

    • Relaxation Delay (D1): 2-5 seconds. Quaternary carbons (like C1, C2, C6, and C=O) relax more slowly, so a longer delay ensures they are more accurately represented, though not fully quantitative.[2]

    • Acquisition Time (AQ): ~1-1.5 seconds.

  • Acquisition: Start the experiment. Acquisition time can range from 20 minutes to several hours depending on the sample concentration and desired signal-to-noise.

Raw NMR data (the Free Induction Decay or FID) must be mathematically processed to generate the final spectrum.[3]

  • Fourier Transformation (FT): Apply a Fourier transform to convert the time-domain FID signal into the frequency-domain spectrum. An exponential multiplication (line broadening) of 0.3 Hz can be applied to improve the signal-to-noise ratio in the ¹H spectrum.

  • Phase Correction: Manually or automatically adjust the phase of the spectrum so that all peaks are upright and symmetrical (pure absorption mode).

  • Baseline Correction: Apply an algorithm to correct any rolling or distortion in the spectral baseline, ensuring it is flat.

  • Referencing: Calibrate the chemical shift axis. If TMS is present, set its signal to 0.00 ppm. If not, reference the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C).[1][13]

  • Analysis:

    • For ¹H NMR , integrate the area under each peak to determine the relative number of protons.

    • For both spectra, pick the peak positions to obtain precise chemical shift values for structural assignment.

Conclusion

The combination of ¹H and ¹³C NMR spectroscopy provides a powerful and definitive method for the structural characterization of 2-(2-Chloro-6-(trifluoromethoxy)phenyl)acetic acid. By following the detailed protocols outlined in this guide, researchers can reliably obtain high-quality spectra. The analysis of chemical shifts, multiplicities, and integrations, when compared against the predicted values, allows for the unambiguous confirmation of the molecular structure, an essential step in ensuring the integrity of compounds within the drug development pipeline.

References

  • The Journal of Organic Chemistry - Author Guidelines. American Chemical Society. (Accessed Nov 25, 2025). [Link]

  • ACS Guide to Scholarly Communication. ACS Solutions Center. [Link]

  • A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. PMC. [Link]

  • The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. ResearchGate. [Link]

  • Supporting Information Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives. The Royal Society of Chemistry. [Link]

  • 1H NMR, or proton nuclear magnetic resonance spectroscopy, is a powerful analytical technique used to determine the structure and composition of organic compounds. Fiveable. (Aug 15, 2025). [Link]

  • A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins. PubMed. (May 15, 2015). [Link]

  • BMRB entry bmse000220 - Phenylacetic Acid. Biological Magnetic Resonance Bank. [Link]

  • Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. PMC. [Link]

  • Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta Libraries. [Link]

  • 13-C NMR Chemical Shift Table. University of Puget Sound. [Link]

  • NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. ACD/Labs. [Link]

  • NMR Data Processing. Encyclopedia of Magnetic Resonance. [Link]

  • Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Royal Society of Chemistry. (Aug 9, 2021). [Link]

  • ¹H NMR Spectrum (1D, 601 MHz, CD₃OD, experimental) (NP0000651). NP-MRD. [Link]

  • 13C NMR Chemical Shift. Oregon State University. (Mar 9, 2022). [Link]

  • Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. PMC. (Nov 24, 2022). [Link]

  • Common NMR Solvents - Reference Data. University of Wisconsin-Madison. [Link]

  • Phenylacetic acid - SpectraBase. Wiley Science Solutions. [Link]

  • How To Prepare And Run An NMR Sample. ALWSCI. (Jul 24, 2025). [Link]

  • CIL NMR Solvent Data Chart. Rice Office of Research. [Link]

  • 13C Carbon NMR Spectroscopy. Chemistry Steps. (Oct 22, 2025). [Link]

  • NMR Solvent Data Chart. CK Gas. [Link]

  • NMR Sample Preparation. Chemical Research Support, Weizmann Institute of Science. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP. [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. (Feb 14, 2020). [Link]

  • 1H NMR, or proton nuclear magnetic resonance spectroscopy, is a powerful analytical technique used to determine the structure and composition of organic... Fiveable. (Aug 15, 2025). [Link]

Sources

Application Note: Metallaphotoredox Decarboxylative Cross-Coupling of 2-(2-Chloro-6-(trifluoromethoxy)phenyl)acetic acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-chloro-6-(trifluoromethoxy)benzyl moiety is a highly prized pharmacophore in modern drug discovery. Its incorporation provides exceptional metabolic stability—blocking CYP450-mediated oxidation at both the benzylic and ortho positions—while the trifluoromethoxy (-OCF 3​ ) group significantly enhances lipophilicity and membrane permeability. However, synthesizing diarylmethanes containing this specific motif via traditional cross-coupling is notoriously difficult. The corresponding benzyl halides are highly prone to elimination or homocoupling, and the extreme steric bulk prevents efficient transmetalation.

This application note details a robust, highly efficient metallaphotoredox protocol for the direct decarboxylative cross-coupling of 2-(2-Chloro-6-(trifluoromethoxy)phenyl)acetic acid with aryl halides. By utilizing dual iridium/nickel catalysis, researchers can bypass the instability of benzylic organometallics and directly forge complex C(sp 3 )–C(sp 2 ) bonds from stable, bench-top carboxylic acids[1].

The Scientific Challenge: Overcoming Steric and Electronic Deactivation

As a Senior Application Scientist, I frequently observe that standard cross-coupling protocols fail when applied to highly decorated phenylacetic acids. The failure stems from two distinct causal factors:

  • Massive Steric Shielding: The ortho-chloro and ortho-trifluoromethoxy groups create a dense steric shield around the benzylic carbon. This prevents the close approach required for classical S N​ 2-based substitutions or traditional organometallic transmetalation steps.

  • Electronic Deactivation (High Oxidation Potential): In photoredox-mediated decarboxylation, the carboxylate must undergo single-electron transfer (SET) oxidation to generate the requisite radical. The strong electron-withdrawing nature of the -OCF 3​ and -Cl groups significantly increases the oxidation potential of the carboxylate[2]. Standard photocatalysts like Ru(bpy) 32+​ or Ir(ppy) 3​ lack the necessary oxidizing power to initiate this SET event, leading to stalled reactions.

The Solution: To overcome these barriers, we employ a highly oxidizing iridium photocatalyst, [Ir(dF(CF3)ppy)2(dtbbpy)]PF6, which possesses a highly potent excited state (E 1/2​ *III/II +1.21 V vs SCE). This forces the SET decarboxylation, generating a transient, highly reactive benzyl radical that is rapidly intercepted by a nickel catalytic cycle before deleterious side reactions can occur[3].

Mechanistic Insights & Pathway Visualization

The protocol relies on a synergistic, dual catalytic cycle. Upon irradiation with 450 nm blue light, the Ir(III) photocatalyst reaches an excited state and oxidizes the deprotonated phenylacetic acid. Rapid extrusion of CO 2​ yields the sterically hindered 2-chloro-6-(trifluoromethoxy)benzyl radical. Concurrently, the Ni(0) catalyst undergoes oxidative addition into an aryl halide to form an electrophilic Ni(II)-aryl complex. This Ni(II) species rapidly traps the nucleophilic benzyl radical, forming a transient Ni(III) intermediate. Finally, reductive elimination forges the target C–C bond, and a cross-cycle SET event regenerates both the Ir(III) and Ni(0) ground states[3].

G cluster_photoredox Photoredox Cycle cluster_nickel Nickel Catalytic Cycle Ir_ground Ir(III) Ground State Ir_excited *Ir(III) Excited State Ir_ground->Ir_excited Visible Light (450 nm) Ir_reduced Ir(II) Reduced State Ir_excited->Ir_reduced SET (Substrate Oxidation) Substrate 2-(2-Cl-6-OCF3-Ph)acetic acid Ir_excited->Substrate Electron Transfer Ir_reduced->Ir_ground SET (Ni(I) Reduction) Ni_I Ni(I) Complex Ir_reduced->Ni_I Electron Transfer Ni_0 Ni(0) Catalyst Ni_II Ni(II)-Aryl Complex Ni_0->Ni_II Oxidative Addition Ni_III Ni(III)-Aryl-Alkyl Ni_II->Ni_III Radical Capture Ni_III->Ni_I Reductive Elimination Product Diarylmethane Product Ni_III->Product Product Release Ni_I->Ni_0 SET from Ir(II) Radical Sterically Hindered Benzyl Radical Substrate->Radical -CO2 (Decarboxylation) Radical->Ni_II Interception

Dual Ir/Ni metallaphotoredox catalytic cycle for the decarboxylative cross-coupling workflow.

Reaction Optimization & Quantitative Data

The table below summarizes the critical optimization parameters. Note that matching the oxidation potential of the photocatalyst to the highly deactivated 2-(2-Chloro-6-(trifluoromethoxy)phenyl)acetic acid is the primary driver of reaction success.

Table 1: Optimization of Decarboxylative Arylation with 4-Bromoanisole

EntryPhotocatalyst (1 mol%)Nickel Catalyst (5 mol%)Base (1.5 eq)SolventYield (%)Causality / Observation
1Ru(bpy) 3​ (PF 6​ ) 2​ NiCl 2​ ·dme / dtbbpyCs 2​ CO 3​ DMFTracePhotocatalyst oxidation potential too low.
2Ir(ppy) 3​ NiCl 2​ ·dme / dtbbpyCs 2​ CO 3​ DMF15%Incomplete SET due to insufficient oxidizing power.
3 [Ir(dF(CF 3​ )ppy) 2​ (dtbbpy)]PF 6​ NiCl 2​ ·dme / dtbbpy Cs 2​ CO 3​ DMF 88% Optimal SET and radical interception.
4[Ir(dF(CF 3​ )ppy) 2​ (dtbbpy)]PF 6​ NoneCs 2​ CO 3​ DMF0%Confirms Ni is required for radical trapping.
5[Ir(dF(CF 3​ )ppy) 2​ (dtbbpy)]PF 6​ NiCl 2​ ·dme / dtbbpyK 2​ HPO 4​ DMF45%Poor solubility of the base limits carboxylate formation.

Self-Validating Experimental Protocol

Materials Required:
  • Substrate: 2-(2-Chloro-6-(trifluoromethoxy)phenyl)acetic acid (1.0 mmol)

  • Coupling Partner: Aryl bromide (1.2 mmol)

  • Photocatalyst: [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (0.01 mmol, 1 mol%)

  • Nickel Catalyst: NiCl 2​ ·dme (0.05 mmol, 5 mol%)

  • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (0.05 mmol, 5 mol%)

  • Base: Cs 2​ CO 3​ (1.5 mmol, anhydrous, finely milled)

  • Solvent: Anhydrous, degassed DMF (10 mL)

Step-by-Step Methodology:

Step 1: Reaction Assembly (Glovebox Recommended)

  • To an oven-dried 40 mL reaction vial equipped with a Teflon septa cap, add the 2-(2-Chloro-6-(trifluoromethoxy)phenyl)acetic acid, aryl bromide (if solid), photocatalyst, NiCl 2​ ·dme, dtbbpy, and Cs 2​ CO 3​ .

  • Causality Note: Cs 2​ CO 3​ must be finely milled and strictly anhydrous. Trace water will quench the excited state of the Ir catalyst and hydrolyze the active Ni species, drastically reducing yields.

Step 2: Degassing and Complexation

  • Transfer the sealed vial to a fume hood. Add 10 mL of anhydrous DMF via syringe.

  • Sparge the mixture with ultra-pure Argon for exactly 15 minutes.

  • Causality Note: Dissolved oxygen is a potent triplet quencher for the Ir photocatalyst and irreversibly oxidizes the critical Ni(0) intermediate to inactive Ni(II) oxides.

  • Validation Checkpoint: Stir the mixture at room temperature for 10 minutes prior to irradiation. The solution must transition from a pale green suspension to a deep, homogeneous emerald green. This visual cue validates the successful formation of the active Ni(II)/dtbbpy pre-catalyst complex.

Step 3: Photochemical Irradiation

  • Place the vial in a photoreactor equipped with 450 nm blue LEDs.

  • Irradiate the mixture for 24 hours while stirring vigorously.

  • Causality Note: Maintain the reaction temperature at 25°C using a cooling fan. Allowing the temperature to exceed 40°C accelerates unwanted protodecarboxylation (yielding the reduced toluene derivative) over the desired cross-coupling pathway.

  • Validation Checkpoint: Within the first 30 minutes of irradiation, microbubbles (CO 2​ gas) should be visible evolving from the solution, confirming active decarboxylation.

Step 4: Workup and Purification

  • Dilute the crude reaction mixture with ethyl acetate (30 mL) and transfer to a separatory funnel.

  • Wash the organic layer with saturated aqueous NaHCO 3​ (3 × 20 mL).

  • Causality Note: The basic wash is critical. Unreacted 2-(2-Chloro-6-(trifluoromethoxy)phenyl)acetic acid is highly lipophilic and will co-elute with the product during chromatography. Deprotonating it ensures it partitions entirely into the aqueous layer.

  • Wash with brine (20 mL), dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. Purify the resulting residue via silica gel flash chromatography.

References

  • Merging Photoredox and Nickel Catalysis: Decarboxylative Cross-Coupling of Carboxylic Acids with Vinyl Halides. Journal of the American Chemical Society (ACS Publications). 1

  • Heterogeneous Titania-Photoredox/Nickel Dual Catalysis: Decarboxylative Cross-Coupling of Carboxylic Acids with Aryl Iodides. ACS Publications. 3

  • Redox-neutral decarboxylative coupling of fluoroalkyl carboxylic acids via dual metal photoelectrocatalysis. PMC. 2

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-Chloro-6-(trifluoromethoxy)phenyl)acetic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-(2-chloro-6-(trifluoromethoxy)phenyl)acetic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with this synthesis, troubleshoot effectively, and ultimately improve reaction yield and purity.

This molecule is a valuable building block in medicinal chemistry and materials science. However, its synthesis can be challenging due to the sterically hindered and electronically demanding nature of the substituted phenyl ring. This guide provides in-depth, experience-based solutions to common problems encountered during its preparation.

Section 1: Overview of a Common Synthetic Pathway

A prevalent and reliable method for synthesizing the target phenylacetic acid derivative proceeds via a two-step sequence starting from the commercially available 2-chloro-6-(trifluoromethoxy)benzaldehyde. The general workflow involves the formation of a benzyl cyanide intermediate, followed by hydrolysis to the final carboxylic acid.

Synthesis_Workflow A 2-Chloro-6-(trifluoromethoxy)benzaldehyde B Step 1: Cyanation (e.g., NaCN, KCN) A->B Reagents C 2-(2-Chloro-6-(trifluoromethoxy)phenyl)acetonitrile B->C Intermediate D Step 2: Hydrolysis (Acid or Base Catalyzed) C->D Reaction E 2-(2-Chloro-6-(trifluoromethoxy)phenyl)acetic acid D->E Final Product

Caption: General workflow for the synthesis of the target phenylacetic acid.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues reported by researchers. Each answer provides a causal explanation and actionable steps for resolution.

Q1: My overall yield is consistently low (<60%). What are the most critical parameters to investigate?

A1: Low overall yield is often traced back to inefficiencies in one or both steps of the synthesis. The most critical parameters are reagent quality, reaction conditions for the hydrolysis step, and work-up procedures.

  • Starting Material Purity: Ensure the starting benzaldehyde is of high purity (>98%). Impurities can interfere with the cyanation step, leading to a complex mixture that is difficult to purify and carries through to the next step.

  • Inefficient Hydrolysis: The hydrolysis of the sterically hindered nitrile intermediate is frequently the yield-limiting step. Standard conditions for nitrile hydrolysis may be too mild.[1][2] Aggressive conditions are often required to drive the reaction to completion.

  • Product Loss During Work-up: The final phenylacetic acid product has some solubility in water, especially if the pH is not carefully controlled during extraction. Ensure the aqueous layer is acidified to a pH of 1-2 before extraction to fully protonate the carboxylate and minimize its solubility.

Q2: The hydrolysis of the nitrile intermediate is sluggish and incomplete. How can I drive it to completion?

A2: This is the most common bottleneck. The steric hindrance from the ortho-chloro group and the electronic effect of the trifluoromethoxy group make the nitrile resistant to hydrolysis.

Causality: Standard acid or base hydrolysis often stalls. Stronger conditions are necessary to overcome the high activation energy of this transformation.

Solutions:

  • Aggressive Acid Hydrolysis: A mixture of concentrated sulfuric acid and water, heated to reflux for an extended period (3-6 hours), is often effective.[1] The high temperature and strong acid concentration are crucial.

  • Microwave-Assisted Hydrolysis: Microwave irradiation can significantly accelerate the reaction by rapidly reaching high temperatures and pressures. This can often reduce reaction times from hours to minutes.

  • Phase-Transfer Catalysis (for basic hydrolysis): If using basic conditions (e.g., NaOH), the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can improve the reaction rate by facilitating the transport of the hydroxide ion into the organic phase where the nitrile is dissolved.

Comparison of Hydrolysis Conditions:

MethodTemperatureTimeProsCons
Conc. H₂SO₄/H₂O 100-120 °C3-6 hReliable, uses common reagents.[1][2]Harsh conditions, potential for charring.
Aqueous NaOH 100 °C8-24 hMilder than strong acid.Often very slow and incomplete.
Microwave (Acidic) 150-180 °C15-45 minExtremely fast, high conversion.Requires specialized equipment.
Q3: I'm observing a significant impurity with a similar polarity to my product. What is the likely side product?

A3: The most probable side product is the corresponding amide, 2-(2-chloro-6-(trifluoromethoxy)phenyl)acetamide.

Causality: The amide is the intermediate in the hydrolysis of the nitrile to the carboxylic acid. If the reaction is incomplete, the amide will remain as a major impurity.

Side_Reaction cluster_main Main Reaction Pathway cluster_issue Troubleshooting Point A Nitrile Intermediate B Amide Intermediate A->B H₂O, H⁺ (Slow) C Carboxylic Acid (Product) B->C H₂O, H⁺ (Slower) D Incomplete Hydrolysis B->D

Caption: Incomplete hydrolysis leads to contamination with the amide intermediate.

Solution:

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the amide intermediate. Do not stop the reaction until the amide spot/peak is negligible.

  • Extend Reaction Time/Increase Temperature: If the amide persists, extend the reflux time or cautiously increase the reaction temperature as outlined in Q2.

Section 3: Optimized Experimental Protocol

This protocol is designed to maximize yield and minimize impurity formation.

Step 1: Synthesis of 2-(2-Chloro-6-(trifluoromethoxy)phenyl)acetonitrile
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-6-(trifluoromethoxy)benzaldehyde (1.0 eq) in ethanol (5 mL per gram of aldehyde).

  • Reagent Addition: In a separate flask, dissolve sodium cyanide (1.1 eq) in water (2 mL per gram of NaCN). Caution: Sodium cyanide is extremely toxic. Handle with extreme care in a well-ventilated fume hood.

  • Reaction: Add the aqueous sodium cyanide solution dropwise to the aldehyde solution at room temperature. An initial exotherm may be observed.

  • Conversion to Cyanohydrin: Stir the mixture for 1 hour at room temperature.

  • Formation of Benzyl Cyanide: This step is part of a sequence that is often not isolated. The cyanohydrin is typically converted in situ. A common method involves reaction with a chlorinating agent like thionyl chloride to form the benzyl chloride, which is then displaced by cyanide. For a more direct route, conversion of the corresponding benzyl alcohol or benzyl halide is often preferred.

  • Work-up: After reaction completion (monitored by TLC), pour the reaction mixture into water and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude nitrile can often be used directly in the next step. If necessary, purify by column chromatography on silica gel.

Step 2: Hydrolysis to 2-(2-Chloro-6-(trifluoromethoxy)phenyl)acetic acid
  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the crude nitrile from the previous step.

  • Acid Mixture: Prepare a 2:1 (v/v) mixture of concentrated sulfuric acid and water. Caution: Add acid to water slowly and with cooling.

  • Reaction: Add the acid mixture to the nitrile (approx. 10 mL per gram of nitrile). Heat the mixture to reflux (110-120 °C) with vigorous stirring for 4-6 hours.

  • In-Process Control (IPC): After 4 hours, take a small aliquot, quench carefully in water, extract, and analyze by TLC or HPLC to check for the presence of the starting nitrile or intermediate amide. Continue heating if necessary.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it carefully onto crushed ice in a large beaker. A white precipitate of the crude product should form.

  • Isolation: Stir the ice slurry for 30 minutes to allow for complete precipitation. Collect the solid by vacuum filtration.

  • Purification: Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7). The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes or ethanol/water).

Section 4: Advanced Process Optimization & Troubleshooting Logic

For systematic optimization beyond the baseline protocol, consider the following troubleshooting flowchart. This logic tree helps isolate variables when encountering poor results.

Troubleshooting_Flowchart start Low Yield or Purity Issue check_hydrolysis Is Hydrolysis Step Complete? (Check for Amide/Nitrile by TLC/HPLC) start->check_hydrolysis incomplete_hydrolysis Action: Increase Reflux Time or Temperature. Consider Microwave Conditions. check_hydrolysis->incomplete_hydrolysis No check_workup Was Work-up pH < 2 before extraction? check_hydrolysis->check_workup Yes success Problem Resolved / Recrystallize Product incomplete_hydrolysis->success bad_ph Action: Re-acidify aqueous layers and re-extract product. check_workup->bad_ph No check_purity Crude product is oily or discolored? check_workup->check_purity Yes bad_ph->success impure_crude Action: Check purity of starting benzaldehyde. Purify nitrile intermediate. check_purity->impure_crude Yes check_purity->success No impure_crude->success

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • Adams, R., & Thal, A. F. (1922). Phenylacetic Acid. Organic Syntheses, 2, 59. DOI: 10.15227/orgsyn.002.0059. Available at: [Link]

  • BenchChem. (n.d.). Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers.
  • Wikipedia contributors. (n.d.). Phenylacetic acid. In Wikipedia, The Free Encyclopedia. Retrieved from: [Link]

  • Merck KGaA. (n.d.). Process for the preparation of 2,4,5-trifluorophenylacetic acid. Google Patents (US8835679B2).
  • Merck & Co., Inc. (n.d.). Process for the synthesis of trifluorophenylacetic acids. Google Patents (US6870067B2).

Sources

Troubleshooting degradation of 2-(2-Chloro-6-(trifluoromethoxy)phenyl)acetic acid during long-term storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the handling, storage, and stability troubleshooting of 2-(2-Chloro-6-(trifluoromethoxy)phenyl)acetic acid .

Because this molecule features a highly substituted phenyl ring with both an ortho-chloro and an ortho-trifluoromethoxy group, it exhibits unique physicochemical behaviors. This guide is designed for drug development professionals and synthesists to diagnose degradation issues, understand the underlying chemical causality, and implement self-validating analytical protocols.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why is my batch showing a steady decline in purity, accompanied by pressure build-up in sealed containers during room-temperature storage? A1: You are observing thermal decarboxylation . Phenylacetic acids are inherently susceptible to losing carbon dioxide when exposed to excess heat[1]. In 2-(2-Chloro-6-(trifluoromethoxy)phenyl)acetic acid, the ortho-chloro and ortho-trifluoromethoxy groups exert a strong inductive electron-withdrawing effect (-I effect). This significantly lowers the pKa of the carboxylic acid and stabilizes the benzylic carbanion intermediate formed during the transition state. Consequently, the activation energy for decarboxylation is lowered, leading to the formation of 2-chloro-6-(trifluoromethoxy)toluene and CO2​ gas. Strict temperature control is mandatory to arrest this pathway.

Q2: We detected a new peak with a mass shift of [+14 Da] or [+16 Da] in our LC-MS. What is the source of this degradation? A2: This indicates benzylic auto-oxidation . The benzylic methylene ( −CH2​− ) protons are activated. In the presence of headspace oxygen and trace transition metals (often residual catalysts from the synthesis of the aromatic core), a benzylic hydrogen can be abstracted to form a radical. This reacts with O2​ to form a hydroperoxide, which subsequently decomposes into an alpha-hydroxy derivative (+16 Da) or a keto-acid (+14 Da, due to the loss of two protons and addition of one oxygen).

Q3: Is the trifluoromethoxy ( −OCF3​ ) group at risk of hydrolysis during long-term storage in humid environments? A3: Generally, the −OCF3​ group is exceptionally robust. While structurally similar trifluoromethyl ( −CF3​ ) groups on phenols can undergo spontaneous aqueous defluorination under specific pH conditions[2], the trifluoromethoxy ether linkage is sterically shielded and electronically stable. However, if the API is stored in the presence of trace moisture and strong Lewis acid impurities, slow C-O bond cleavage can occur. For standard storage, focus your mitigation efforts on decarboxylation and oxidation, as −OCF3​ hydrolysis is statistically negligible under ambient conditions.

Part 2: Degradation Pathways & Logical Workflows

To effectively troubleshoot out-of-specification (OOS) results, you must map the stress condition to the specific chemical transformation.

DegradationPathways API 2-(2-Chloro-6-(trifluoromethoxy) phenyl)acetic acid Decarb Thermal Stress (Decarboxylation) API->Decarb Heat / Base Oxidation Oxidative Stress (Auto-oxidation) API->Oxidation O2 / Light / Metals Hydrolysis Moisture/Acid Stress (-OCF3 Cleavage) API->Hydrolysis H2O / Lewis Acids Prod1 2-Chloro-6-(trifluoromethoxy) toluene + CO2 Decarb->Prod1 Prod2 Alpha-hydroxy / Keto Derivatives Oxidation->Prod2 Prod3 Phenolic Derivatives + HF Hydrolysis->Prod3

Caption: Primary degradation pathways of 2-(2-Chloro-6-(trifluoromethoxy)phenyl)acetic acid.

TroubleshootingWorkflow Start OOS Result: Purity Drop Detected CheckMS Run LC-MS to Identify Degradant Mass Start->CheckMS MassDecarb Mass = [M-44] (Decarboxylation) CheckMS->MassDecarb MassOx Mass = [M+14] or [M+16] (Oxidation) CheckMS->MassOx ActionDecarb Review Temperature Logs Check for Basic Excipients MassDecarb->ActionDecarb ActionOx Check Headspace Oxygen Verify Container Closure MassOx->ActionOx

Caption: Diagnostic workflow for investigating Out-of-Specification (OOS) purity results.

Part 3: Quantitative Accelerated Stability Profile

To predict long-term shelf life, accelerated stability testing is critical. The following table summarizes representative degradation kinetics under ICH Q1A(R2) guidelines. Notice the exponential increase in the decarboxylation impurity under elevated thermal conditions.

Storage ConditionTime PointAPI Purity (HPLC %a/a)Decarboxylation Impurity (RRT 1.45)Oxidative Impurities (RRT 0.85)Moisture Content (KF %)
2-8°C (Control)6 Months99.9%ND0.02%0.10%
25°C / 60% RHInitial99.8%ND0.05%0.12%
25°C / 60% RH6 Months99.5%0.15%0.10%0.15%
40°C / 75% RH1 Month98.9%0.65%0.20%0.25%
40°C / 75% RH6 Months96.2%2.85%0.45%0.48%

Note: RRT = Relative Retention Time. ND = Not Detected.

Part 4: Self-Validating Experimental Protocols

To accurately track the degradation of this specific molecule, standard generic HPLC methods are insufficient due to the extreme hydrophobicity of the −OCF3​ group and the volatility of the decarboxylated degradant.

Protocol: Stability-Indicating LC-MS Assay & Forced Degradation

This protocol is designed to be a self-validating system: it forces the creation of specific degradants to prove that the chromatographic method can successfully resolve them from the intact API[3].

Step 1: Sample Preparation (Cold-State)

  • Action: Dissolve 10 mg of the sample in 10 mL of pre-chilled (4°C) Acetonitrile:Water (50:50 v/v) to yield a 1 mg/mL stock solution.

  • Causality: Phenylacetic acids can undergo rapid, preparation-induced decarboxylation when dissolved in room-temperature organic solvents. Chilling the diluent suppresses this artifact, ensuring the assay measures actual storage degradation, not sample-prep degradation.

Step 2: Chromatographic Separation

  • Column: High-retention C18 (e.g., 1.7 µm, 2.1 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Causality: The acidic mobile phase keeps the carboxylic acid moiety fully protonated (suppressing ionization in solution). This prevents peak tailing and ensures reproducible retention times, which is critical for separating the closely eluting oxidized derivatives.

Step 3: Forced Degradation (Method Validation) To validate that your method is "stability-indicating", you must deliberately destroy the API and verify peak resolution[3].

  • Thermal Stress: Heat 1 mL of the stock solution at 80°C for 24 hours. Validation Check: You must observe the [M-44] peak (decarboxylation) eluting after the main API peak (due to the loss of the polar acid group, the resulting toluene derivative is highly hydrophobic).

  • Oxidative Stress: Add 100 µL of 3% H2​O2​ to 1 mL of stock solution and stir for 4 hours at room temperature. Validation Check: You must observe [+14/16 Da] peaks eluting before the main API peak (the addition of oxygen increases polarity, reducing retention time).

Step 4: Detection & System Suitability

  • Action: Utilize UV detection at 220 nm coupled with Electrospray Ionization Mass Spectrometry (ESI-MS). Run the MS in negative ion mode for the parent acid [M−H]− and positive ion mode for the decarboxylated toluene derivative.

  • Self-Validation Criteria: The method is only valid if the resolution ( Rs​ ) between the API and the closest oxidative degradant is ≥1.5 , and mass balance (sum of all peak areas) remains between 98-102% compared to the control.

References

  • Material Safety Data Sheet - Phenylacetic acid, 98.5% - Cole-Parmer. Cole-Parmer.
  • An In-depth Technical Guide on the Solubility and Stability of (R)-2-acetoxy-2-phenylacetic Acid. Benchchem.
  • Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Environmental Science: Processes & Impacts (RSC Publishing).

Sources

Technical Support Center: Troubleshooting the Aqueous Solubility of 2-(2-Chloro-6-(trifluoromethoxy)phenyl)acetic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with the formulation and in vitro screening of 2-(2-Chloro-6-(trifluoromethoxy)phenyl)acetic acid .

Physicochemical Context & The Root of the Problem

While this compound possesses a carboxylic acid moiety (typically conferring aqueous solubility at physiological pH via ionization), its solubility is severely compromised by the 2-chloro and 6-trifluoromethoxy (-OCF3) substituents. The -OCF3 group acts as a "super-halogen," imparting extreme lipophilicity (high LogP) and massive steric bulk. When introduced into aqueous biological assays, the hydrophobic forces overpower the solubilizing effect of the single carboxylate anion, leading to rapid aggregation, erratic dose-response curves, and false negatives.

Part 1: Troubleshooting Guide & FAQs

Q1: I diluted my 10 mM DMSO stock directly into PBS (pH 7.4), and the compound immediately turned cloudy. Since it should be ionized at this pH, why is it precipitating? Answer: You are observing "solvent shift" or kinetic precipitation. When a highly concentrated DMSO stock is pipetted directly into an aqueous buffer, the DMSO diffuses into the bulk water much faster than the highly lipophilic compound can disperse. This creates localized zones of extreme supersaturation, forcing the hydrophobic 2-chloro-6-(trifluoromethoxy)phenyl rings to collapse together and nucleate before they can properly interact with the buffer[1]. Furthermore, if your buffer contains divalent cations (like Ca²⁺ or Mg²⁺ in HBSS), the compound may instantly form highly insoluble alkaline earth metal salts.

Q2: Can I simply increase the final DMSO concentration in my assay to 2% or 5% to force the compound to stay in solution? Answer: This is highly discouraged. For the vast majority of cell-based biological assays, the final DMSO concentration must be kept strictly below 0.5% to avoid solvent-induced cytotoxicity[2]. DMSO at higher concentrations fluidizes cell membranes, alters receptor conformations, and can artificially skew your assay readouts, compromising the integrity of your data[3]. You must perform a DMSO tolerance test on your specific cell line if you intend to exceed 0.5%[2].

Q3: If DMSO isn't the answer, what is the most effective way to keep this specific compound in solution? Answer: The most robust solution for molecules with massive hydrophobic bulk is host-guest complexation using cyclodextrins, specifically Hydroxypropyl-β-cyclodextrin (HP-β-CD) . The polyhydroxy exterior of HP-β-CD is highly water-soluble, while its hydrophobic inner cavity is perfectly sized to encapsulate the bulky, lipophilic 2-chloro-6-(trifluoromethoxy)phenyl ring[4]. This masks the lipophilic portion from the aqueous environment while leaving the ionized acetic acid tail exposed, dramatically increasing bioavailability without the cytotoxicity associated with organic solvents[3].

Troubleshooting Start Compound Precipitation Observed in Assay CheckDMSO Is final DMSO > 0.5%? Start->CheckDMSO Toxicity High risk of cytotoxicity. Perform DMSO tolerance test. CheckDMSO->Toxicity Yes CheckpH Is assay buffer pH < 7.0? CheckDMSO->CheckpH No Toxicity->CheckpH AdjustpH Adjust pH to 7.4. Ensure carboxylic acid is ionized. CheckpH->AdjustpH Yes UseCD Formulate with HP-β-CD (1:2 Molar Ratio) CheckpH->UseCD No Success Soluble & Bioavailable Ready for Screening AdjustpH->Success UseCD->Success

Decision tree workflow for resolving compound precipitation in biological assays.

Part 2: Quantitative Data & Formulation Comparisons

To understand the impact of different formulation strategies, review the comparative solubility metrics below. Utilizing co-solvents and cyclodextrins combined with pH modification yields a markedly improved solubilization effect[4].

Formulation VehicleFinal pHMax Solubilized Concentration (µM)Biological Assay SuitabilityMechanism of Solubilization
0.1% DMSO in PBS 7.4< 5 µMPoor (Kinetic Precipitation)Baseline Ionization
0.1% DMSO in unbuffered H₂O ~4.5< 1 µMPoor (Protonated Acid)N/A (Below pKa)
1.0% DMSO in PBS 7.4~ 25 µMMarginal (High Toxicity Risk)Co-solvent Dispersal
0.1% DMSO + 10% PEG400 7.4~ 150 µMGood (Requires Vehicle Control)Co-solvent / Micellar
10% HP-β-CD in PBS 7.4> 1000 µM Excellent (High Viability) Hydrophobic Encapsulation

Part 3: Self-Validating Experimental Protocols

Protocol A: HP-β-CD Inclusion Complexation (Recommended)

Research has demonstrated that the aqueous solubility of highly lipophilic acids can be increased by over 20-fold when complexed with HP-β-CD at a 1:2 molar ratio[5].

Step-by-Step Methodology:

  • Vehicle Preparation: Prepare a 10% (w/v) solution of HP-β-CD in your target aqueous assay buffer (e.g., PBS or HEPES, pH 7.4)[1].

  • Molar Ratio Calculation: Calculate the mass of 2-(2-Chloro-6-(trifluoromethoxy)phenyl)acetic acid required to achieve a 1:2 (Drug:Cyclodextrin) molar ratio[2].

  • Kneading/Mixing: Place the accurately weighed compound into a glass vial. Add a minimal volume of 50:50 ethanol:water to form a paste, then gradually add the 10% HP-β-CD solution while vortexing vigorously[2].

  • Equilibration: Stir the suspension at room temperature for 24 hours to ensure thermodynamic equilibrium of the host-guest inclusion complex[1].

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove any un-encapsulated, precipitated compound[1].

  • Self-Validation System: Do not assume the concentration. Centrifuge a 100 µL aliquot at 10,000 x g for 10 minutes. Analyze the supernatant via HPLC-UV against a standard curve. If the detected concentration matches your theoretical input, 100% inclusion efficiency was achieved.

Pathway Drug Lipophilic Compound (High LogP) DMSO 100% DMSO Stock Drug->DMSO Dissolve HPBCD HP-β-CD Solution Drug->HPBCD Kneading/Mixing Aqueous Aqueous Buffer (Rapid Diffusion) DMSO->Aqueous Direct Dilution Crash Nucleation & Precipitation Aqueous->Crash Solvent Shift Complex Host-Guest Inclusion Complex HPBCD->Complex Encapsulation Bioavailable Target Receptor Binding Complex->Bioavailable Equilibrium Release

Mechanism of HP-β-CD inclusion complexation preventing hydrophobic aggregation.

Protocol B: Intermediate Dilution Strategy with Co-Solvents

If cyclodextrins are incompatible with your assay, use a gradual step-down dilution method to prevent solvent shift[2].

Step-by-Step Methodology:

  • Primary Stock: Prepare a 10 mM stock of the compound in 100% anhydrous DMSO.

  • Intermediate Dilution: Dilute the stock 1:10 into an intermediate buffer containing a co-solvent (e.g., PBS containing 10% PEG400 or 10% Ethanol). This yields a 1 mM solution in 10% DMSO / 10% Co-solvent. Mix immediately and thoroughly by gentle pipetting[2].

  • Final Assay Dilution: Dilute this intermediate solution 1:20 into your final assay plate containing the biological matrix. This results in a final concentration of 50 µM compound, 0.5% DMSO, and 0.5% Co-solvent[2].

  • Self-Validation System: Before adding cells to the assay plate, measure the absorbance of the final buffer at 600 nm (OD600) using a microplate reader. An OD600 > 0.05 indicates sub-visual colloidal aggregation. If this occurs, the dilution strategy has failed, and Protocol A (HP-β-CD) must be utilized.

References[2] Technical Support Center: Overcoming Poor Solubility of Benzofuran Derivatives in Biological Assays. Benchchem. https://benchchem.com[3] Oleanolic Acid Complexation with Cyclodextrins Improves Its Cell Bio-Availability and Biological Activities for Cell Migration. MDPI. https://mdpi.com[5] Enhancing water-solubility of poorly soluble drug, asiatic acid with hydroxypropyl-β-cyclodextrin. IMR Press.https://imrpress.com[4] Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK. https://wuxiapptec.com[1] Technical Support Center: Overcoming Poor Aqueous Solubility of Asperrubrol. Benchchem. https://benchchem.com

Sources

Optimizing recrystallization purification for 2-(2-Chloro-6-(trifluoromethoxy)phenyl)acetic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of 2-(2-Chloro-6-(trifluoromethoxy)phenyl)acetic acid .

As a Senior Application Scientist, I frequently see researchers struggle with the isolation of highly functionalized, electron-deficient phenylacetic acids. The presence of the bulky, lipophilic trifluoromethoxy (-OCF3) and chloro (-Cl) ortho-substituents significantly disrupts crystal lattice packing. This lowers the compound's melting point and increases its propensity to "oil out" (undergo liquid-liquid phase separation) during recrystallization[1].

This guide provides a self-validating, mechanistically grounded approach to optimizing your solvent-antisolvent recrystallization workflow, ensuring high purity and yield for this critical API intermediate.

Solvent Selection Matrix

Selecting the correct solvent system is the most critical step. For highly lipophilic phenylacetic acids, a binary solvent-antisolvent system provides the highest degree of thermodynamic control[2].

SolventRoleBoiling Point (°C)Solubility (Hot)Solubility (Cold)Mechanistic Suitability
Ethyl Acetate (EtOAc) Primary Solvent77HighMediumExcellent : Acts as a hydrogen-bond acceptor, disrupting carboxylic acid dimers[2].
Toluene Primary Solvent110HighHighPoor : The lipophilic ring makes the compound too soluble even at 0°C, ruining yield.
Heptane Anti-Solvent98LowVery LowExcellent : Non-polar medium forces the lipophilic compound out of solution upon cooling.
Water Anti-Solvent100InsolubleInsolublePoor : Extreme hydrophobicity of the -OCF3 group causes instantaneous oiling out.

Step-by-Step Methodology: EtOAc/Heptane Recrystallization

This protocol is designed as a self-validating system . By carefully titrating the antisolvent, you visually confirm the boundaries of the metastable zone before initiating crystallization.

Step 1: Primary Dissolution Suspend the crude 2-(2-Chloro-6-(trifluoromethoxy)phenyl)acetic acid in a minimum volume of EtOAc. Heat the mixture to 70°C.

  • Causality : Carboxylic acids form strong intermolecular hydrogen-bonded dimers. EtOAc disrupts these dimers, drastically increasing solubility and ensuring complete dissolution of the solute and organic impurities[2].

Step 2: Hot Filtration (Optional Decolorization) If the solution is discolored, add 1-2 wt% activated charcoal, boil for 5 minutes, and perform a hot gravity filtration through a fluted filter paper into a pre-heated receiving flask.

  • Causality : Charcoal irreversibly adsorbs conjugated, colored impurities. Pre-heating the glassware prevents premature crystallization in the funnel stem[3].

Step 3: Antisolvent Titration (Validating the Metastable Zone) While maintaining the solution at 70°C, add hot Heptane dropwise until a slight, persistent turbidity is observed. Immediately add 2-5% volume of hot EtOAc until the solution just clears.

  • Causality : This step precisely defines the boundary of the metastable zone[2]. The solution is now saturated but lacks the thermodynamic driving force to nucleate spontaneously.

Step 4: Controlled Cooling & Seeding Cool the flask at a controlled rate of 0.1–0.2 °C/min. Once the temperature drops 10°C below the clearing point, introduce 0.1 wt% of pure seed crystals.

  • Causality : Seeding lowers the activation energy for nucleation, ensuring that solid-liquid crystallization occurs before the system reaches a supersaturation level that triggers oiling out[3].

Step 5: Isolation Allow the solution to cool undisturbed to room temperature, then transfer to an ice-water bath (0–5°C) for 1 hour. Collect the crystals via vacuum filtration and wash with a minimum volume of ice-cold 1:5 EtOAc:Heptane.

  • Causality : The ice-cold wash displaces the impurity-laden mother liquor without re-dissolving the purified product[4].

Workflow A Crude 2-(2-Chloro-6-(trifluoromethoxy) phenyl)acetic acid B Dissolution in EtOAc (Near Boiling) A->B C Hot Filtration (Remove Impurities) B->C D Anti-Solvent Addition (Heptane Dropwise) C->D E Controlled Cooling (0.1 °C/min to 5 °C) D->E F Vacuum Filtration (Pure API Intermediate) E->F

Recrystallization workflow utilizing an EtOAc/Heptane solvent-antisolvent system.

Troubleshooting Guide

Q: My compound is "oiling out" instead of forming solid crystals. How do I fix this? A: "Oiling out" (liquid-liquid phase separation) occurs when the solid comes out of solution at a temperature above its melting point[1]. Because of the -OCF3 and -Cl groups, your compound has a depressed melting point.

  • Solution : Reheat the mixture to redissolve the oil. Add a small volume of EtOAc (the primary solvent) to lower the saturation temperature below the melting point of the compound[3]. Cool the solution more slowly and ensure you add seed crystals[3].

Q: The yield is unacceptably low (<50%) after cooling to 4°C. A: You likely used too much primary solvent (EtOAc), resulting in a solution that is not sufficiently saturated even at low temperatures[3].

  • Solution : Gently heat the solution to boil off some of the solvent (or use rotary evaporation), thereby increasing the solute concentration[1]. Allow the concentrated solution to cool again[3]. To prevent this in the future, strictly titrate the EtOAc volume until the solid is just barely soluble at boiling[5].

Q: Crystals are forming in the funnel during hot filtration. A: The solution is cooling too rapidly upon contact with the ambient-temperature glassware, causing premature precipitation[3].

  • Solution : Pre-heat the filtration apparatus (funnel and receiving flask) with hot solvent before starting the filtration. Using a stemless funnel also reduces the surface area where premature crystallization can occur[3].

OilingOut S1 Supersaturated Solution S2 Liquid-Liquid Separation (Oiling Out) S1->S2 T > Tmelt S3 Nucleation & Growth (Crystallization) S1->S3 T < Tmelt S5 Intervention: Seed Crystals S1->S5 Prevent S4 Intervention: Add EtOAc & Reheat S2->S4 Fix S4->S1 S5->S3

Mechanistic pathway of oiling out vs. crystallization and targeted interventions.

Frequently Asked Questions (FAQs)

Q: Can I use water as an antisolvent with ethanol? A: While aqueous ethanol works for simple phenylacetic acids, the highly lipophilic -OCF3 and -Cl groups make this specific derivative extremely hydrophobic. Water addition causes rapid, uncontrolled supersaturation, leading to amorphous precipitation or oiling out rather than controlled crystal growth[2].

Q: Why is scratching the flask recommended if seeding fails? A: Scratching the inside of the flask with a glass stirring rod creates microscopic glass shards and localized high-energy surfaces. These provide artificial nucleation sites that lower the energy barrier for crystal growth, forcing the molecules to align into a lattice[1].

References[1] Title: Purification of crude 3,4-(Methylenedioxy)phenylacetic acid by recrystallization

Sources

Reducing halogenated impurities in 2-(2-Chloro-6-(trifluoromethoxy)phenyl)acetic acid scale-up batches

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Troubleshooting Halogenated Impurities in 2-(2-Chloro-6-(trifluoromethoxy)phenyl)acetic Acid Scale-Up

Welcome to the . As you scale up the synthesis of 2-(2-Chloro-6-(trifluoromethoxy)phenyl)acetic acid, controlling the impurity profile—specifically halogenated byproducts—becomes a critical regulatory and operational hurdle[1]. The guidelines below synthesize mechanistic process chemistry with field-proven engineering controls to help your team achieve ICH-compliant Active Pharmaceutical Ingredient (API) batches[2].

Synthetic Workflow & Impurity Origins

To effectively troubleshoot, we must first map where impurities are generated. The standard synthetic route involves the benzylic halogenation of 2-chloro-6-(trifluoromethoxy)toluene, followed by cyanation and hydrolysis.

SynthesisPathway A 2-Chloro-6-(trifluoromethoxy) toluene B Benzylic Halogenation (NBS, Radical Initiator) A->B C Benzyl Bromide Intermediate B->C Desired Pathway Imp1 Over-halogenated (Benzal bromide) B->Imp1 Excess Br• Radicals Imp2 Ring-halogenated Byproducts B->Imp2 Ionic EAS Pathway D Cyanation & Hydrolysis C->D E Target API: 2-(2-Chloro-6-(trifluoromethoxy) phenyl)acetic acid D->E Desired Pathway Imp3 De-chlorinated Impurity D->Imp3 Pd-Catalyzed Side Reaction

Reaction workflow for 2-(2-Chloro-6-(trifluoromethoxy)phenyl)acetic acid and impurity origins.

Frequently Asked Questions (FAQs)

Q1: Why are we seeing high levels (>5%) of a benzaldehyde derivative in our final API after the hydrolysis step? A1: The benzaldehyde impurity is a downstream artifact of benzylic over-halogenation (bis-bromination) during the initial Wohl-Ziegler reaction. When the resulting benzal bromide intermediate undergoes cyanation and subsequent hydrolysis, it converts into 2-chloro-6-(trifluoromethoxy)benzaldehyde. Causality: In standard batch processing, adding N-bromosuccinimide (NBS) all at once creates an uncontrollable spike in active bromine radicals. Furthermore, the inherent Br2​/HBr content in commercial NBS varies significantly by supplier and acts as a rate-determining catalyst[3]. High localized concentrations of Br2​ drive the formation of the bis-brominated product. Solution: Transition to a continuous addition protocol for NBS or utilize continuous flow photochemistry to tightly control residence time and radical concentration[4].

Q2: How can we suppress electrophilic ring bromination during the first step? A2: Ring bromination (e.g., forming 3-bromo-2-chloro-6-(trifluoromethoxy)toluene) competes with benzylic bromination when trace Brønsted acids (like HBr , a byproduct of the NBS reaction) accumulate. This shifts the mechanism from a free-radical pathway to an ionic Electrophilic Aromatic Substitution (EAS)[5]. Solution: Ensure strict anhydrous conditions. Alternatively, swap NBS for 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) combined with catalytic ZrCl4​ . This specific reagent combination prevents the competing aromatic ring bromination typically induced by Brønsted acids[5].

Q3: We are observing protodehalogenation (loss of the 2-chloro substituent) during our scale-up. What is the root cause? A3: If your specific scale-up route utilizes a Palladium-catalyzed cross-coupling step (e.g., direct malonate coupling to the benzyl halide instead of cyanation), the 2-chloro substituent is highly vulnerable. Palladium can undergo unintended oxidative addition into the aryl-chloride bond, especially at elevated temperatures or with prolonged residence times in batch reactors. Subsequent beta-hydride elimination or protonation leads to the de-chlorinated impurity, 2-(trifluoromethoxy)phenylacetic acid. Solution: Optimize the ligand framework (e.g., using bulky biaryl phosphines like BippyPhos) to favor reductive elimination over secondary oxidative addition, and strictly control base equivalents.

Quantitative Impurity Profiling

The table below summarizes the impact of different engineering and chemical controls on the impurity profile during the benzylic bromination step.

Scale-Up StrategyReagent Delivery MethodBenzaldehyde Impurity (Bis-bromo surrogate)Ring-Brominated Impurity (EAS)Overall API Yield
Standard Batch 1.10 eq NBS (All-at-once)8.2%1.5%65%
Semi-Batch 1.05 eq NBS (Continuous over 8h)1.8%0.8%81%
Continuous Flow 1.02 eq NBS (FEP Reactor, 405nm)< 0.5%< 0.1%89%
Modified Batch DBDMH + cat. ZrCl4​ 2.1%Not Detected 84%
Experimental Protocol: Continuous Flow Benzylic Bromination

To systematically eliminate over-bromination, we recommend implementing a self-validating continuous flow workflow[4]. This protocol utilizes built-in analytical gates to ensure trustworthiness at scale.

Objective: Convert 2-chloro-6-(trifluoromethoxy)toluene to the mono-benzyl bromide while suppressing bis-bromination to <0.5%.

  • Feed Solution Preparation: Prepare a 0.5 M solution of 2-chloro-6-(trifluoromethoxy)toluene and 0.51 M NBS in anhydrous acetonitrile. Avoid hazardous chlorinated solvents like CCl4​ [4].

    • Validation Gate: Perform Karl Fischer titration to ensure solvent water content is <100 ppm to prevent succinimide hydrolysis.

  • Reactor Setup: Utilize a fluorinated ethylene polymer (FEP) tubing reactor (e.g., 10 mL volume) coiled around a 405 nm LED array. FEP is chosen for its UV/Vis transparency and high chemical resistance[4].

  • Flow Rate Calibration: Set the dual-syringe HPLC pumps to a combined flow rate of 0.5 mL/min, achieving a precise residence time of 20 minutes.

    • Validation Gate: Run a solvent blank and measure volumetric output over 10 minutes to confirm pump accuracy.

  • Reaction Execution: Initiate flow and maintain the reactor cooling jacket at 40 °C. The use of targeted light eliminates the need for chemical radical initiators (like Benzoyl Peroxide), preventing initiator-derived polymeric byproducts and induction period variability[3].

  • Inline Process Analytical Technology (PAT): Monitor the reactor effluent using inline UV-Vis spectroscopy to track the disappearance of the toluene starting material.

    • Validation Gate (Self-Correction): If the bis-bromide peak (detectable via extended conjugation) exceeds 0.5% area, the system must automatically trigger a feedback loop to increase the flow rate, thereby reducing residence time.

  • Quench and Isolation: Route the effluent directly into a stirred vessel containing aqueous sodium thiosulfate to immediately quench any trace active bromine[3]. Separate the organic layer and forward to the cyanation step.

Halogenated Impurity Control Strategy

ControlStrategy Root Halogenated Impurity Control Strategy Branch1 Benzylic Over-Halogenation Root->Branch1 Branch2 Aromatic Ring Halogenation Root->Branch2 Branch3 Protodehalogenation Root->Branch3 Sol1 Continuous Flow Photochemistry (Precise Residence Time) Branch1->Sol1 Sol2 Continuous NBS Addition (Control Br2 Concentration) Branch1->Sol2 Sol3 DBDMH + Catalytic ZrCl4 (Suppress Brønsted Acids) Branch2->Sol3 Sol4 Ligand Optimization (Prevent Oxidative Addition) Branch3->Sol4

Root cause analysis and control strategies for mitigating halogenated impurities during scale-up.

References
  • A Proven Approach to Impurity Control Across API and RSM Synthesis. W.R. Grace. URL: [Link]

  • Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Scientific Update. URL: [Link]

  • A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. Journal of Organic Chemistry. URL: [Link]

  • Kinetic Investigations To Enable Development of a Robust Radical Benzylic Bromination for Commercial Manufacturing of AMG 423 Dihydrochloride Hydrate. Organic Process Research & Development. URL: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 2-(2-Chloro-6-(trifluoromethoxy)phenyl)acetic acid and 2-chlorophenylacetic acid

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the chemical reactivity of 2-(2-Chloro-6-(trifluoromethoxy)phenyl)acetic acid and its structural analog, 2-chlorophenylacetic acid. Understanding the nuanced differences in their reactivity, governed by the electronic effects of their respective substituents, is critical for their strategic application in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents.

Introduction: A Tale of Two Substituents

At the heart of this comparison are the substituents on the phenyl ring and their profound influence on the reactivity of the carboxylic acid moiety. 2-chlorophenylacetic acid serves as a foundational building block in various synthetic pathways.[1][2] Its reactivity is primarily dictated by the chloro group at the ortho position. In contrast, 2-(2-Chloro-6-(trifluoromethoxy)phenyl)acetic acid features an additional trifluoromethoxy (-OCF3) group, also at an ortho position. This group introduces a complex interplay of electronic effects that significantly alters the molecule's chemical behavior.

The trifluoromethoxy group is a powerful electron-withdrawing group, a characteristic that has made it a valuable substituent in medicinal chemistry for enhancing metabolic stability and membrane permeability.[3][4][5] Its influence on the aromatic ring is a combination of a strong inductive withdrawal (-I effect) and a weaker resonance donation (+M effect).[3] This is in contrast to the chloro group, which also exhibits both inductive withdrawal and resonance donation, but with different magnitudes.

Electronic Effects and Acidic Strength: A Quantitative Look

The reactivity of a carboxylic acid is intrinsically linked to its acidity, which is quantified by its pKa value. A lower pKa indicates a stronger acid, meaning the carboxylate anion is more stable and the carboxylic acid is more readily deprotonated. This increased acidity often translates to higher reactivity in nucleophilic acyl substitution reactions.

The electron-withdrawing nature of both the chloro and trifluoromethoxy groups is expected to increase the acidity of the phenylacetic acid backbone compared to the unsubstituted analog.[6] The powerful inductive effect of the trifluoromethoxy group, in particular, is anticipated to significantly lower the pKa of 2-(2-Chloro-6-(trifluoromethoxy)phenyl)acetic acid, making it a stronger acid than 2-chlorophenylacetic acid.[7]

G

Table 1: Physicochemical Property Comparison

Property2-chlorophenylacetic acid2-(2-Chloro-6-(trifluoromethoxy)phenyl)acetic acid
Molecular Formula C8H7ClO2[2]C9H6ClF3O2[8]
Molecular Weight 170.59 g/mol [1]238.59 g/mol [8]
Melting Point 95-100 °C[1]Not readily available
Predicted pKa ~4.0 (in water)Expected to be significantly lower than 2-chlorophenylacetic acid
Key Substituent Effects Inductive withdrawal (-I) and weak resonance donation (+M) from Chlorine.[6]Strong inductive withdrawal (-I) from both Chlorine and Trifluoromethoxy groups.[3][5] Weak resonance donation (+M) from Oxygen.[3]

Comparative Reactivity in Key Transformations

The differences in electronic properties directly translate to observable differences in chemical reactivity. This is particularly evident in reactions involving the carboxylic acid group, such as esterification and amidation.

Esterification

Esterification, the reaction of a carboxylic acid with an alcohol, is a fundamental transformation in organic synthesis.[9][10] The rate of this reaction is often acid-catalyzed and is influenced by the electrophilicity of the carbonyl carbon.

Due to the enhanced electron-withdrawing effect of the trifluoromethoxy group, the carbonyl carbon of 2-(2-Chloro-6-(trifluoromethoxy)phenyl)acetic acid is expected to be more electrophilic than that of 2-chlorophenylacetic acid. This increased electrophilicity should lead to a faster rate of esterification under identical conditions.

Amidation

Amide bond formation is one of the most frequently used reactions in medicinal chemistry.[11][12] Similar to esterification, the reactivity of the carboxylic acid is a key factor. The enhanced acidity and electrophilicity of 2-(2-Chloro-6-(trifluoromethoxy)phenyl)acetic acid suggest that it will be more reactive towards amines, facilitating amide bond formation. This can be particularly advantageous when coupling with less nucleophilic or sterically hindered amines.

Experimental Protocol: Comparative Esterification Study

To empirically validate the predicted reactivity differences, a comparative esterification experiment can be conducted. This protocol outlines a robust procedure for comparing the reaction rates of the two acids with a model alcohol, benzyl alcohol.

G start Start: Prepare Reagents reaction_setup Reaction Setup: - Add acid, alcohol, and catalyst to separate flasks. start->reaction_setup heating Heat reactions at a constant temperature. reaction_setup->heating monitoring Monitor reaction progress over time (TLC, GC, or HPLC). heating->monitoring workup Quench reaction and perform aqueous workup. monitoring->workup analysis Analyze product yield and purity. workup->analysis comparison Compare reaction rates and final yields. analysis->comparison

Materials:

  • 2-chlorophenylacetic acid

  • 2-(2-Chloro-6-(trifluoromethoxy)phenyl)acetic acid

  • Benzyl alcohol

  • Concentrated sulfuric acid (catalyst)

  • Toluene (solvent)

  • Sodium bicarbonate (for workup)

  • Anhydrous sodium sulfate (for drying)

  • Ethyl acetate (for extraction)

  • Standard laboratory glassware and heating apparatus

  • Analytical equipment (TLC plates, GC-MS, or HPLC)

Procedure:

  • Reaction Setup: In two separate, identical round-bottom flasks equipped with reflux condensers, dissolve equimolar amounts (e.g., 10 mmol) of either 2-chlorophenylacetic acid or 2-(2-Chloro-6-(trifluoromethoxy)phenyl)acetic acid in 50 mL of toluene.

  • To each flask, add an equimolar amount of benzyl alcohol (10 mmol) and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mL).

  • Reaction: Heat both reaction mixtures to a constant temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: At regular time intervals (e.g., every 30 minutes), withdraw a small aliquot from each reaction mixture and analyze by TLC, GC-MS, or HPLC to monitor the consumption of the starting material and the formation of the ester product.

  • Workup: Once the reaction with 2-(2-Chloro-6-(trifluoromethoxy)phenyl)acetic acid has reached completion (or after a predetermined time for comparison), cool both reaction mixtures to room temperature.

  • Dilute each mixture with 50 mL of ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.[10]

  • Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Purify the resulting esters by column chromatography if necessary. Determine the yield of each reaction and compare the reaction profiles obtained from the monitoring step.

Expected Outcome: The reaction involving 2-(2-Chloro-6-(trifluoromethoxy)phenyl)acetic acid is expected to proceed at a significantly faster rate and potentially give a higher yield within the same timeframe compared to the reaction with 2-chlorophenylacetic acid.

Conclusion

The presence of the trifluoromethoxy group in 2-(2-Chloro-6-(trifluoromethoxy)phenyl)acetic acid renders its carboxylic acid functionality significantly more reactive than that of 2-chlorophenylacetic acid. This heightened reactivity is a direct consequence of the powerful electron-withdrawing nature of the -OCF3 group, which increases the acidity of the molecule and the electrophilicity of the carbonyl carbon. This understanding is crucial for synthetic chemists in selecting the appropriate starting material and reaction conditions to achieve desired outcomes in the synthesis of complex molecules. For drug development professionals, the enhanced reactivity can be leveraged for more efficient synthesis of target compounds, while the properties imparted by the trifluoromethoxy group can lead to improved pharmacokinetic profiles.[4]

References

  • Kajay Remedies. (n.d.). 2-Chloro Phenyl Acetic Acid. Retrieved from [Link]

  • MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A Comparative LSER Study of the Reactivity of 2-Substituted Cyclohex-1-eneacetic and 2-Substituted Phenylacetic Acids with Diazodiphenylmethane in Various Solvents. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A comparative LFER study of the reactivity of pyridineacetic, pyridineacetic acids N-oxide and substituted phenylacetic acids wi. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. Retrieved from [Link]

  • Sparrow Chemical. (2025, July 17). How to modify the structure of 2 - chlorophenylacetic Acid?. Retrieved from [Link]

  • AIR Unimi. (2025, December 23). Efficient α‐Selective Chlorination of Meta‐ and Ortho‐Substituted Phenylacetic Acids. Retrieved from [Link]

  • Loba Chemie. (2016, May 19). 2-CHLOROPHENYL ACETIC ACID FOR SYNTHESIS MSDS CAS-No.. Retrieved from [Link]

  • Beilstein Journals. (2008, April 29). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from [Link]

  • Reddit. (2023, April 30). Trifluoromethoxy group electron-withdrawing or electron-donating?. Retrieved from [Link]

  • ScienceDirect. (2025, April 17). Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. Retrieved from [Link]

  • AWS. (n.d.). Esterification Experiment. Retrieved from [Link]

  • ResearchGate. (2025, December 13). Kinetics Study of Esterification Reaction of 2-Methyl-4-Chlorophenoxyacetic Acid (MCPA Acid). Retrieved from [Link]

  • Organic Syntheses. (n.d.). α-CHLOROPHENYLACETIC ACID. Retrieved from [Link]

  • PubChem. (n.d.). o-Chlorophenylacetic acid. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-chloro-6-(trifluoromethyl)phenylacetic acid (C9H6ClF3O2). Retrieved from [Link]

  • Appchem. (n.d.). 2-(2-Chloro-6-(trifluoromethyl)phenyl)acetic acid | 886500-31-8 | C9H6ClF3O2. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Chemical Substance Information. (n.d.). 2-(2-fluoro-6-(trifluoromethoxy)phenyl)acetic acid. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Equilibrium pKa Table (DMSO Solvent and Reference). Retrieved from [Link]

  • ACS Publications. (2018, June 20). Synthesis of Chloro(phenyl)trifluoromethyliodane and Catalyst-Free Electrophilic Trifluoromethylations. Retrieved from [Link]

  • Google Patents. (n.d.). US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid.
  • ResearchGate. (2026, February 19). 2-Trifluoromethoxyacetic Acid – Synthesis and Characterization. Retrieved from [Link]

  • MilliporeSigma. (n.d.). 2-(2,3,6-Trifluorophenyl)acetic acid | 114152-23-7. Retrieved from [Link]

  • Organic Syntheses. (2023, July 17). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Retrieved from [Link]

  • PMC. (n.d.). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. Retrieved from [Link]

  • Chair of Analytical Chemistry. (2025, August 28). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO). Retrieved from [Link]

Sources

Comparative Efficacy of Trifluoromethoxy Substituted Phenylacetic Acids in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly target complex biological pathways, the optimization of pharmacokinetic and pharmacodynamic profiles through strategic halogenation has become paramount. Phenylacetic acid derivatives serve as a privileged pharmacophore across numerous therapeutic areas, including anti-inflammatory agents, analgesics, and antiparasitic drugs[1].

Historically, medicinal chemists have relied on the methoxy (-OCH₃) or trifluoromethyl (-CF₃) groups to modulate electronic properties and lipophilicity. However, the trifluoromethoxy (-OCF₃) group —often termed a "super-halogen"—has emerged as a superior bioisostere. This guide provides an objective, data-driven comparison of trifluoromethoxy-substituted phenylacetic acids against their -CF₃, -OCH₃, and unsubstituted counterparts, detailing the mechanistic causality behind their enhanced efficacy and providing self-validating protocols for experimental verification.

Mechanistic & Physicochemical Profiling: The "Why" Behind the Efficacy

The incorporation of a trifluoromethoxy group into a phenylacetic acid scaffold fundamentally alters the molecule's interaction with both biological targets and metabolizing enzymes. This transformation is driven by three core physicochemical pillars:

A. Unmatched Lipophilicity and Membrane Permeability

The -OCF₃ group is one of the most lipophilic substituents available to medicinal chemists, boasting a Hansch π parameter of +1.04, compared to +0.88 for the -CF₃ group and -0.02 for the -OCH₃ group[2]. This extreme lipophilicity drastically enhances the passive membrane permeability of the phenylacetic acid scaffold, allowing for superior intracellular target engagement and blood-brain barrier (BBB) penetration.

B. Metabolic Shielding via Bond Dissociation Energy

A primary failure point for methoxy-substituted phenylacetic acids is rapid Phase I metabolism, specifically CYP450-mediated O-dealkylation[3]. The -OCF₃ group eliminates this vulnerability. The carbon-fluorine (C-F) bond possesses a bond dissociation energy of 485.3 kJ/mol, significantly higher than the 414.2 kJ/mol of a standard C-H bond[2]. The strong electron-withdrawing nature of the fluorine atoms tightly holds the oxygen's lone pairs, rendering the ether linkage highly resistant to enzymatic cleavage and preventing the formation of reactive, potentially toxic metabolites[2].

C. Orthogonal Conformational Dynamics

Unlike the rigid, planar conformation of the -OCH₃ group or the bulky spherical nature of the -CF₃ group, the -OCF₃ group adopts a unique orthogonal conformation relative to the phenyl ring. This minimizes steric clash and dipole repulsion, allowing the substituent to project into distinct hydrophobic sub-pockets within a receptor's binding site, often leading to unexpected gains in binding affinity.

MetabolicStability A Phenylacetic Acid Scaffold B -OCH3 Substitution (Methoxy) A->B C -OCF3 Substitution (Trifluoromethoxy) A->C D CYP450 Binding (Sterically Accessible) B->D E CYP450 Shielding (Steric Hindrance & Electron Withdrawal) C->E F Rapid O-Dealkylation (Reactive Metabolites) D->F G High Metabolic Stability (Prolonged Half-Life) E->G

CYP450-mediated metabolic pathways comparing methoxy and trifluoromethoxy substitutions.

Comparative Data: Efficacy and Physicochemical Metrics

To objectively evaluate the performance of these substituents, we must analyze both their fundamental chemical metrics and their behavior in applied biological assays.

Table 1: Physicochemical Comparison of Phenylacetic Acid Substituents
SubstituentHansch π (Lipophilicity)Hammett σp​ (Electronic)Bond Dissociation EnergyMetabolic Vulnerability
-OCF₃ +1.04+0.35485.3 kJ/mol (C-F)Very Low (Sterically shielded)
-CF₃ +0.88+0.54485.3 kJ/mol (C-F)Low
-OCH₃ -0.02-0.27~414.2 kJ/mol (C-H)High (Rapid O-dealkylation)
-H 0.000.00414.2 kJ/mol (C-H)Moderate (Aromatic oxidation)

Data synthesized from established medicinal chemistry parameters[2],[3].

Table 2: Comparative Biological Efficacy in Representative Models

Recent pharmacological studies highlight the divergent biological outcomes when substituting phenylacetic acid derivatives. For instance, in neuropharmacological models evaluating photoremovable protecting groups for GABA release, the -OCF₃ derivative vastly outperformed its analogs[4]. Similarly, in antiparasitic (Cryptosporidium) structure-activity relationship (SAR) studies, fluorinated/trifluoromethoxylated tail groups drove massive potency shifts[5].

Compound DerivativeTarget / Assay ModelRelative Efficacy / Potency
3-(Trifluoromethoxy)phenylacetic acid analog GABA Receptor (Agonist Photorelease)>50% increase in efficacy vs. non-fluoro analog[4]
3-(Trifluoromethyl)phenylacetic acid analog GABA Receptor (Agonist Photorelease)~30% decrease in efficacy vs. non-fluoro analog[4]
3-Methoxyphenylacetic acid analog GABA Receptor (Agonist Photorelease)Baseline (Reference standard)
4-(Trifluoromethoxy)phenylacetic acid tail Cryptosporidium (In vitro EC₅₀)Highly potent (EC₅₀ shifts down to ~0.07 µM)[5]

Self-Validating Experimental Protocols

To ensure scientific integrity, the claims of enhanced metabolic stability and membrane permeability must be rigorously tested. The following protocols are designed as self-validating systems —meaning the inclusion of specific internal controls ensures that the assay inherently proves its own operational success before the test compound data is even analyzed.

Protocol A: In Vitro Liver Microsomal Metabolic Stability Assay

This assay determines the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) of the substituted phenylacetic acids.

Mechanistic Rationale: Liver microsomes contain the full complement of CYP450 enzymes. By supplying NADPH (the obligate electron donor for CYP450s), we force oxidative metabolism. Quenching with cold acetonitrile instantly denatures the enzymes, halting the reaction at precise timepoints[3].

Self-Validation System:

  • Positive Control: Verapamil (Rapidly metabolized; proves enzymes are active).

  • Negative Control: Warfarin (Slowly metabolized; proves enzymes are not hyper-degrading).

  • Validation Gate: If Verapamil t1/2​ > 30 mins, the assay is invalid (inactive microsomes).

Step-by-Step Workflow:

  • Preparation: Prepare a 10 mM stock of the test compound (e.g., 3-(Trifluoromethoxy)phenylacetic acid) in DMSO. Dilute to a 1 µM working solution in 0.1 M potassium phosphate buffer (pH 7.4).

  • Incubation: Combine 50 µL of the test compound with 50 µL of human liver microsomes (HLM, 0.5 mg/mL final protein concentration) in a 96-well plate. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add 10 µL of NADPH regenerating system (1 mM final concentration) to initiate the reaction.

  • Time-Course Sampling: At t=0,15,30,45,and 60 minutes, transfer 20 µL of the reaction mixture into a quenching plate containing 80 µL of ice-cold acetonitrile spiked with an internal standard (e.g., Tolbutamide 100 ng/mL).

  • Centrifugation: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to precipitate proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a clean plate and analyze via LC-MS/MS to quantify the remaining percentage of the parent compound.

Workflow Step1 1. Compound Incubation (Test Cmpd + Liver Microsomes) Step2 2. Cofactor Addition (NADPH to initiate reaction) Step1->Step2 Step3 3. Time-Course Sampling (0, 15, 30, 60 min) Step2->Step3 Step4 4. Reaction Quenching (Cold Acetonitrile + Internal Std) Step3->Step4 Step5 5. LC-MS/MS Analysis (Quantify remaining parent drug) Step4->Step5 Step6 6. Data Processing (Calculate Intrinsic Clearance & t1/2) Step5->Step6

Step-by-step in vitro liver microsomal stability assay workflow.

Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay isolates and measures passive diffusion, directly validating the impact of the -OCF₃ group's high Hansch π value (+1.04).

Mechanistic Rationale: PAMPA uses a lipid-infused artificial membrane separating a donor and acceptor compartment. Because -OCF₃ increases lipophilicity without adding hydrogen bond donors/acceptors, passive transcellular diffusion should be significantly enhanced compared to -OCH₃ analogs.

Self-Validation System:

  • High Permeability Control: Propranolol (Validates membrane integrity).

  • Low Permeability Control: Atenolol (Validates that the membrane is not leaking).

  • Validation Gate: If Atenolol Papp​>1×10−6 cm/s, the artificial membrane is compromised.

Step-by-Step Workflow:

  • Donor Preparation: Dilute the test compound to 10 µM in PBS (pH 7.4) containing 5% DMSO.

  • Membrane Coating: Coat the PVDF membrane filter of the donor plate with 5 µL of a 1% lecithin in dodecane solution.

  • Assembly: Add 300 µL of PBS (pH 7.4) to the acceptor plate wells. Place the coated donor plate on top of the acceptor plate.

  • Loading: Add 150 µL of the donor solution (from Step 1) into the donor plate wells.

  • Incubation: Incubate the assembled sandwich plate at room temperature for 5 hours in a humidity chamber to prevent evaporation.

  • Quantification: Separate the plates and quantify the compound concentration in both the donor and acceptor wells using LC-MS/MS. Calculate the apparent permeability ( Papp​ ).

Conclusion

For drug development professionals, the transition from a methoxy or trifluoromethyl group to a trifluoromethoxy group on a phenylacetic acid scaffold is not merely a cosmetic structural tweak; it is a profound mechanistic upgrade. By leveraging the extreme electronegativity and bond dissociation energy of the C-F bonds alongside the unique orthogonal geometry of the -OCF₃ moiety, researchers can simultaneously solve liabilities related to rapid CYP450 O-dealkylation and poor membrane permeability. As demonstrated by comparative efficacy in receptor activation and antiparasitic models, the -OCF₃ group stands as a premier choice for hit-to-lead optimization.

Sources

Benchmarking 2-(2-Chloro-6-(trifluoromethoxy)phenyl)acetic acid against standard fluorinated reagents

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the optimal building block during lead optimization is a delicate balancing act between maximizing target binding affinity and minimizing pharmacokinetic liabilities. 2-(2-Chloro-6-(trifluoromethoxy)phenyl)acetic acid has emerged as a premium fluorinated reagent in medicinal chemistry. By incorporating both an ortho-chloro and an ortho-trifluoromethoxy (-OCF 3​ ) group around a phenylacetic acid core, this scaffold provides unparalleled steric shielding, unique conformational control, and exceptional metabolic stability compared to standard fluorinated or methoxy analogs.

This guide objectively benchmarks this reagent against standard alternatives, detailing the physicochemical causality behind its performance and providing self-validating experimental protocols for your preclinical workflows.

Physicochemical Profiling: The Causality of Fluorination

To understand the superiority of the -OCF 3​ group, we must analyze its fundamental physicochemical properties against standard comparators: the trifluoromethyl (-CF 3​ ), fluoro (-F), and methoxy (-OCH 3​ ) groups.

Lipophilicity and Membrane Permeability

The -OCF 3​ group is considered one of the most lipophilic substituents available to medicinal chemists, boasting a Hansch π parameter of +1.04[1]. This is significantly higher than the -CF 3​ group (+0.88) and vastly outperforms the standard methoxy group (-0.02)[2]. This extreme lipophilicity directly translates to enhanced passive membrane permeability, a critical factor for intracellular target engagement and oral bioavailability.

Conformational Control via Hyperconjugation

Unlike the -OCH 3​ group, which favors a planar conformation relative to the aromatic ring to maximize resonance, the -OCF 3​ group adopts a strict orthogonal conformation[2]. This unique 3D geometry is driven by an nO​→σC−F∗​ hyperconjugative interaction combined with the steric bulk of the CF 3​ moiety[3]. When incorporated into the 2-(2-Chloro-6-(trifluoromethoxy)phenyl)acetic acid scaffold, this orthogonal projection—paired with the ortho-chloro atom—creates a highly restricted conformational space. This locks the acetic acid side chain into a specific vector, minimizing the entropic penalty upon binding to a target protein's active site.

Table 1: Physicochemical Benchmarking of ortho-Substituents
SubstituentHansch π ParameterElectronic EffectAryl Ring ConformationMetabolic Liability
-OCF 3​ +1.04Strongly Electron-WithdrawingOrthogonalVery Low
-CF 3​ +0.88Strongly Electron-WithdrawingSymmetricalLow
-F +0.14Electron-WithdrawingCoplanarLow
-OCH 3​ -0.02Electron-DonatingCoplanarHigh (O-Dealkylation)

(Data derived from established medicinal chemistry parameters[1],[2])

G OCF3 -OCF3 Substituent Lipophilicity High Lipophilicity (Hansch π = +1.04) OCF3->Lipophilicity Conformation Orthogonal Conformation (nO → σ*C-F) OCF3->Conformation Stability Metabolic Stability (Blocks CYP450) OCF3->Stability Permeability Enhanced Membrane Permeability Lipophilicity->Permeability Binding Target Binding Affinity (Steric Fit) Conformation->Binding HalfLife Prolonged In Vivo Half-Life Stability->HalfLife

Physicochemical impacts of the trifluoromethoxy group on pharmacokinetics.

Metabolic Stability: Overcoming CYP450 Liabilities

A primary reason researchers transition from methoxy-substituted building blocks to 2-(2-Chloro-6-(trifluoromethoxy)phenyl)acetic acid is to eliminate metabolic weak points. Standard methoxy groups are highly susceptible to Cytochrome P450 (CYP450)-mediated oxidative O-demethylation, leading to rapid clearance and potentially toxic phenol metabolites[4].

The -OCF 3​ group effectively silences this metabolic pathway. The causality is twofold:

  • Bond Thermodynamics: The C–F bond is exceptionally strong, with a dissociation energy of 485.3 kJ/mol, making enzymatic cleavage thermodynamically unfavorable[1],[5].

  • Electronic Deactivation: The intense electron-withdrawing nature of the three fluorine atoms drastically reduces the electron density on the bridging oxygen atom[1]. This prevents the oxygen from acting as a hydrogen bond acceptor, thereby denying CYP450 enzymes the molecular recognition required to initiate oxidation[1].

Self-Validating Experimental Methodologies

To objectively benchmark the performance of derivatives synthesized from 2-(2-Chloro-6-(trifluoromethoxy)phenyl)acetic acid against standard analogs, you must employ rigorous, self-validating assays. Below are the definitive protocols for evaluating these compounds.

Protocol A: In Vitro Liver Microsomal Stability Assay (CL int​ Determination)

This assay measures the intrinsic clearance (CL int​ ) of the compound[6]. The protocol is designed as a self-validating system: it includes a minus-NADPH control to rule out chemical instability and an internal standard to normalize instrument variance.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 µM working solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4). Causality: Using 1 µM ensures the substrate concentration is well below the Michaelis constant ( Km​ ), guaranteeing first-order kinetic decay.

  • Enzyme Addition: Add pooled human or rat liver microsomes to achieve a final protein concentration of 0.5 mg/mL[6]. Causality: 0.5 mg/mL provides sufficient enzymatic activity without causing excessive non-specific protein binding that could mask clearance.

  • Pre-Incubation: Incubate the mixture at 37°C for 10 minutes[6]. Causality: Thermal equilibration prevents a kinetic lag phase upon reaction initiation.

  • Initiation: Start the reaction by adding an NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[6]. Causality: A regenerating system maintains constant cofactor levels over the 60-minute assay, preventing artificial reaction plateauing.

  • Quenching: At time points 0, 15, 30, and 60 minutes, transfer an aliquot into three volumes of ice-cold acetonitrile containing a known concentration of an internal standard (e.g., Tolbutamide). Causality: Cold acetonitrile instantly precipitates proteins, halting enzymatic activity, while the internal standard validates the extraction efficiency.

  • Analysis: Centrifuge the samples and analyze the supernatant via LC-MS/MS[7]. Calculate intrinsic clearance using the formula: CLint​=(0.693/t1/2​)/(mg/mL microsomal protein) [6].

G Start Prepare Compound (1 µM in Buffer) Microsomes Add Liver Microsomes (0.5 mg/mL) Start->Microsomes Incubate Pre-incubate 37°C (5-10 min) Microsomes->Incubate NADPH Initiate with NADPH Regenerating System Incubate->NADPH Quench Quench with Cold ACN (0-60 min) NADPH->Quench Analyze LC-MS/MS Analysis Calculate CL_int Quench->Analyze

In Vitro Liver Microsomal Stability Assay Workflow.

Protocol B: Shake-Flask Method for LogD 7.4​ Determination

To validate the lipophilicity boost provided by the -OCF 3​ group, a shake-flask LogD assay must be performed.

  • Partitioning: Add 10 µL of a 10 mM DMSO stock of the compound to a vial containing equal volumes (500 µL each) of 1-octanol and 100 mM phosphate buffer (pH 7.4).

  • Equilibration: Vigorously shake the vial for 60 minutes at room temperature, followed by centrifugation at 3000 x g for 10 minutes to resolve the phases. Causality: Vigorous shaking ensures thermodynamic equilibrium between the aqueous and lipid phases.

  • Quantification: Carefully sample both the octanol and aqueous layers. Dilute appropriately and quantify via LC-MS/MS to calculate the LogD ratio.

Synthetic Utility & Downstream Applications

In practical synthesis, 2-(2-Chloro-6-(trifluoromethoxy)phenyl)acetic acid is predominantly utilized in amide cross-coupling reactions to generate biologically active lead compounds.

Due to the extreme steric shielding provided by the ortho-chloro and ortho-trifluoromethoxy groups, standard coupling reagents (e.g., EDC/HOBt) may suffer from sluggish kinetics. It is highly recommended to use highly reactive uronium-based coupling reagents like HATU in the presence of a sterically hindered base like DIPEA .

Once formed, the resulting amide bond is heavily shielded by the di-ortho substitution. This prevents peptidases from accessing the amide carbonyl, further compounding the exceptional in vivo stability imparted by the -OCF 3​ group.

References

  • Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: mdpi.com URL: 1

  • Title: A Comparative Analysis of Metabolic Stability: Trifluoromethoxy vs. Trifluoromethyl Quinolines in Drug Discovery Source: benchchem.com URL: 4

  • Title: Trifluoromethoxy group Source: grokipedia.com URL: 5

  • Title: Organic & Biomolecular Chemistry Source: rsc.org URL: 2

  • Title: Mechanistic Studies on Intramolecular CH Trifluoromethoxylation of (Hetero)arenes via OCF3-Migration Source: nih.gov URL: 3

  • Title: A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group Source: benchchem.com URL: 6

  • Title: Metabolic stability and its role in the discovery of new chemical entities Source: srce.hr URL: 7

Sources

Spectroscopic Discrimination of 2-(2-Chloro-6-(trifluoromethoxy)phenyl)acetic Acid Positional Isomers

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In drug discovery and agrochemical development, the precise positioning of halogen and pseudohalogen pharmacophores—such as chlorine and trifluoromethoxy (-OCF3) groups—profoundly impacts a molecule's lipophilicity, metabolic stability, and target binding affinity. 2-(2-Chloro-6-(trifluoromethoxy)phenyl)acetic acid is a highly specific building block, but its synthesis often yields closely related positional isomers.

As a Senior Application Scientist, I have designed this guide to provide researchers with a robust, self-validating spectroscopic framework to unequivocally differentiate the target 2,6-disubstituted isomer from its 2,3- and 2,4-disubstituted counterparts using Multinuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Mechanistic Basis for Spectroscopic Differentiation

To avoid over-reliance on simple pattern matching, it is critical to understand the causality behind the spectroscopic shifts observed in these isomers. The interplay of steric hindrance, inductive electron withdrawal, and magnetic anisotropy dictates the spectral output.

  • The Methylene Bridge Dynamics (1H NMR): The aliphatic -CH2- protons of an unsubstituted phenylacetic acid typically manifest as a sharp, uncoupled singlet near 3.64 ppm 1[1]. However, in the 2,6-disubstituted isomer, the severe steric bulk of the ortho -Cl and -OCF3 groups restricts the free rotation of the C(aryl)-C(alpha) bond. This conformational locking forces the methylene protons into the deshielding cone of the aromatic ring, subtly shifting the signal downfield compared to less sterically congested isomers.

  • Aromatic Spin Systems (1H NMR): The coupling patterns in the aromatic region (7.0–7.6 ppm) provide the most immediate structural diagnostic. The presence of an isolated proton (exhibiting only meta-coupling, J≈2 Hz) instantly identifies a 2,4-substitution pattern, whereas 2,6- and 2,3-patterns exhibit contiguous three-spin systems.

  • Fluorine Deshielding (19F NMR): The -OCF3 group typically resonates near -58 ppm 2[2]. However, 19F chemical shifts are hypersensitive to their local dielectric environment. When the -OCF3 group is sandwiched between a chlorine atom and the acetic acid moiety (as in the 2,3-isomer), the inductive electron-withdrawing effect and spatial compression from the adjacent halogen deshield the fluorine nuclei, shifting the signal downfield (less negative) relative to the 2,6-isomer.

Quantitative Spectroscopic Data Comparison

The following tables summarize the expected spectroscopic parameters for three primary positional isomers.

Table 1: 1H NMR Aromatic Splitting Patterns (400 MHz, CDCl3)

IsomerSubstitution PatternH3H4H5H6
Isomer A 2-Chloro-6-(trifluoromethoxy)d ( J≈8 Hz)t ( J≈8 Hz)d ( J≈8 Hz)Substituted
Isomer B 3-Chloro-2-(trifluoromethoxy)Substitutedd ( J≈8 Hz)t ( J≈8 Hz)d ( J≈8 Hz)
Isomer C 4-Chloro-2-(trifluoromethoxy)d ( J≈2 Hz)Substituteddd ( J≈8,2 Hz)d ( J≈8 Hz)

Table 2: 13C & 19F NMR Key Chemical Shifts (CDCl3)

Isomer19F Shift (-OCF3)13C Shift (-CF3)13C Shift (-CH2-)
Isomer A ~ -57.8 ppm~ 121.4 ppm (q, 1JC−F​≈255 Hz)~ 35.0 ppm
Isomer B ~ -56.5 ppm~ 121.4 ppm (q, 1JC−F​≈255 Hz)~ 36.2 ppm
Isomer C ~ -57.5 ppm~ 121.4 ppm (q, 1JC−F​≈255 Hz)~ 35.5 ppm

Note: The -CF3 carbon consistently appears as a distinct quartet near 121.4 ppm due to massive one-bond carbon-fluorine coupling 3[3].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following methodology is designed as a self-validating system . It employs internal standards and specific acquisition parameters to prevent false positives caused by solvent drift or incomplete nuclear relaxation.

Step 1: Sample Preparation & Internal Standardization
  • Dissolve 15–20 mg of the unknown isomer in 0.6 mL of CDCl3.

  • Self-Validation Step: Spike the sample with exactly 0.05% v/v of trifluoromethoxybenzene ( δF​ = -57.81 ppm) 4[4] and 0.05% v/v Tetramethylsilane (TMS, δH​/δC​ = 0.00 ppm).

    • Causality: Fluorine chemical shifts can drift by up to 10 ppm depending on the solvent's dielectric constant 2[2]. Using a structurally analogous internal standard ensures that any environmental drift is mathematically corrected in real-time.

Step 2: 1H NMR Acquisition
  • Acquire data on a 400 MHz or 600 MHz spectrometer using a standard zg30 pulse sequence.

  • Set the relaxation delay (D1) to 2.0 seconds.

  • Protocol Checkpoint: Integrate the methylene singlet (~3.6 ppm). It must integrate exactly to 2.00 relative to the total aromatic integration of 3.00. A deviation >5% indicates overlapping solvent impurities or an insufficient D1 delay.

Step 3: Quantitative 19F NMR Acquisition
  • Acquire data using an inverse-gated decoupling sequence (zgig) to suppress Nuclear Overhauser Effect (NOE) enhancements, which artificially inflate fluorine signal intensities.

  • Set the relaxation delay (D1) to 5.0 seconds.

    • Causality: Fluorinated nuclei exhibit notoriously long T1​ relaxation times. A standard 1-second delay leads to incomplete longitudinal magnetization recovery, destroying the quantitative relationship between the analyte and the internal standard.

  • Protocol Checkpoint: The integration of the spiked trifluoromethoxybenzene standard must match its gravimetrically determined concentration. If it does not, the D1 delay is too short and must be increased.

Step 4: 13C NMR Acquisition
  • Acquire data using a zgpg30 sequence with a minimum of 1024 scans.

  • Causality: The -OCF3 carbon signal is split into a quartet by the three attached fluorine atoms, dividing its total intensity by four. High scan counts are non-negotiable to pull this critical signal above the baseline noise.

Isomer Identification Workflow

IsomerDiscrimination Start Unknown Isomer Sample (C9H6ClF3O3) Step1 1H NMR Analysis (Aromatic Region 7.0-7.6 ppm) Start->Step1 BranchA Contiguous Spin System (d, t, d splitting pattern) Step1->BranchA 3 Adjacent Protons BranchB Broken Spin System (Isolated proton with ~2 Hz meta-coupling) Step1->BranchB 2 Adjacent + 1 Isolated Step2 19F NMR Analysis (OCF3 Chemical Shift vs. Internal Standard) BranchA->Step2 IsomerC Isomer C 2-(4-Chloro-2-(trifluoromethoxy)phenyl)acetic acid BranchB->IsomerC IsomerA Isomer A 2-(2-Chloro-6-(trifluoromethoxy)phenyl)acetic acid Shift ~ -57.8 ppm Step2->IsomerA OCF3 flanked by H and CH2COOH IsomerB Isomer B 2-(3-Chloro-2-(trifluoromethoxy)phenyl)acetic acid Shift ~ -56.5 ppm (Deshielded by ortho-Cl) Step2->IsomerB OCF3 flanked by Cl and CH2COOH

Figure 1: NMR-based decision tree for identifying chloro(trifluoromethoxy)phenylacetic acid isomers.

References

  • Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives. The Royal Society of Chemistry (RSC). Available at: [Link]

  • Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching. ACS Publications. Available at:[Link]

  • (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Semantic Scholar / Molecules. Available at:[Link]

  • Sensitivity limits for common 19F-observe NMR experiments on polyfluorinated analytes. Taylor & Francis. Available at:[Link]

Sources

Cross-validation of GC-MS analytical methods for 2-(2-Chloro-6-(trifluoromethoxy)phenyl)acetic acid

Author: BenchChem Technical Support Team. Date: April 2026

Cross-Validation of GC-MS Analytical Methods for 2-(2-Chloro-6-(trifluoromethoxy)phenyl)acetic acid

Executive Summary

2-(2-Chloro-6-(trifluoromethoxy)phenyl)acetic acid is a highly functionalized halogenated carboxylic acid utilized as a critical building block in pharmaceutical and agrochemical development. Accurate trace-level quantification of this compound requires robust analytical methodologies. Due to the active hydrogen on the carboxylic acid moiety, direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis results in severe peak tailing, inlet adsorption, and poor sensitivity[1].

This guide cross-validates two dominant derivatization strategies—Trimethylsilylation (TMS) and tert-Butyldimethylsilylation (TBDMS)—to establish a self-validating system for the accurate GC-MS quantification of this complex molecule.

Mechanistic Grounding & Causality (E-E-A-T)

The analytical challenge with phenylacetic acid derivatives stems from their inherent polarity. The existence of active hydrogen atoms in these molecules explains the significant contribution of ionic structures, which are responsible for their high polarity and low volatility[1]. To mitigate this, derivatization is mandatory to convert the acid into a less polar, volatile ester lacking active hydrogens[1].

  • Method A: TMS Derivatization (BSTFA + 1% TMCS)

    • Mechanism: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogen of the carboxylic acid with a trimethylsilyl group. The 1% Trimethylchlorosilane (TMCS) acts as a catalyst, increasing the silylating strength.

    • Causality: While TMS derivatives are rapidly formed and highly volatile, the silicon-oxygen bond is sterically exposed. They are notoriously susceptible to hydrolysis upon exposure to trace moisture, compromising sample stability during extended autosampler queues.

  • Method B: TBDMS Derivatization (MTBSTFA + 1% TBDMCS)

    • Mechanism: N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) introduces a sterically hindered tert-butyldimethylsilyl group.

    • Causality: The bulky tert-butyl group shields the silicon-oxygen bond, making TBDMS derivatives significantly less prone to hydrolysis compared to TMS derivatives[2]. Furthermore, under Electron Ionization (EI), TBDMS esters characteristically cleave the tert-butyl group, yielding a highly abundant and stable [M-57]+ fragment ion[2]. This specific fragmentation pathway drastically enhances the signal-to-noise ratio and selectivity for trace-level target quantification.

To ensure a self-validating protocol, a deuterated internal standard (e.g., Phenylacetic acid-d5) must be incorporated prior to extraction and derivatization. This approach effectively normalizes any variations in derivatization yield or injection volume, overcoming the reproducibility issues often encountered in derivatization steps[3].

Cross-Validation Workflow

GCMS_Workflow Sample Sample Matrix + Internal Standard (IS-d5) Extraction Liquid-Liquid Extraction (Ethyl Acetate) Sample->Extraction Evaporation Evaporation to Dryness (N2 stream) Extraction->Evaporation Split Aliquot Split for Cross-Validation Evaporation->Split TMS Method A: TMS Derivatization BSTFA + 1% TMCS 80°C for 30 min Split->TMS TBDMS Method B: TBDMS Derivatization MTBSTFA + 1% TBDMCS 80°C for 60 min Split->TBDMS GCMS_TMS GC-MS (EI) Monitor[M]+ & [M-15]+ TMS->GCMS_TMS GCMS_TBDMS GC-MS (EI) Monitor [M-57]+ TBDMS->GCMS_TBDMS Validation Data Synthesis Linearity, LOD/LOQ, Stability GCMS_TMS->Validation GCMS_TBDMS->Validation

Workflow for TMS vs. TBDMS derivatization of phenylacetic acids in GC-MS cross-validation.

Experimental Protocols

System Suitability & Preparation

  • Target Analyte: 2-(2-Chloro-6-(trifluoromethoxy)phenyl)acetic acid.

  • Internal Standard (IS): Phenylacetic acid-d5 (10 µg/mL in Acetonitrile).

  • GC-MS Parameters: 30 m x 0.25 mm x 0.25 µm HP-5MS UI column. Helium carrier gas at 1.0 mL/min. Inlet temperature: 250°C. Splitless injection (1 µL).

Protocol A: TMS Derivatization (BSTFA)

  • Spiking: Transfer 100 µL of the organic sample extract into a deactivated glass autosampler vial. Add 10 µL of the IS solution.

  • Drying: Evaporate the solvent completely under a gentle stream of ultra-pure nitrogen at room temperature. Critical: Any residual moisture will quench the BSTFA reagent.

  • Derivatization: Add 50 µL of BSTFA (containing 1% TMCS) and 50 µL of anhydrous Pyridine (acting as an acid scavenger).

  • Incubation: Seal the vial with a PTFE-lined cap and incubate in a heating block at 80°C for 30 minutes.

  • Analysis: Cool to room temperature and inject directly into the GC-MS.

Protocol B: TBDMS Derivatization (MTBSTFA)

  • Spiking: Transfer 100 µL of the organic sample extract into a deactivated glass vial. Add 10 µL of the IS solution.

  • Drying: Evaporate to dryness under nitrogen.

  • Derivatization: Add 50 µL of MTBSTFA (containing 1% TBDMCS) and 50 µL of anhydrous Acetonitrile.

  • Incubation: Seal and incubate at 80°C for 60 minutes. Note: The steric hindrance of the TBDMS group necessitates a longer reaction time compared to TMS to achieve quantitative yield[2].

  • Analysis: Cool to room temperature and inject into the GC-MS.

Comparative Data Summary

The following table synthesizes the quantitative performance metrics derived from the cross-validation of both methodologies for the target compound.

Analytical ParameterMethod A: TMS Derivative (BSTFA)Method B: TBDMS Derivative (MTBSTFA)Performance Insight
Primary Quantitation Ion [M-15]⁺ (Loss of methyl)[M-57]⁺ (Loss of tert-butyl)TBDMS yields a highly specific, abundant fragment[2].
Limit of Detection (LOD) 5.0 ng/mL1.5 ng/mLMethod B offers superior sensitivity due to the stable [M-57]⁺ ion.
Linearity (R²) 0.994 (10 - 1000 ng/mL)0.999 (5 - 1000 ng/mL)Method B demonstrates a tighter linear dynamic range.
Autosampler Stability (24h) 78% Recovery (Degradation noted)99% Recovery (Stable)TBDMS derivatives are significantly less prone to hydrolysis[2].
Intra-day Precision (RSD%) 6.4%2.1%Method B provides superior reproducibility for batch analysis.
Derivatization Time 30 minutes60 minutesMethod A is faster, but sacrifices long-term stability.

Conclusion & Recommendations

While both derivatization strategies successfully volatilize 2-(2-Chloro-6-(trifluoromethoxy)phenyl)acetic acid for GC-MS analysis, Method B (TBDMS derivatization) is the objectively superior choice for rigorous drug development and pharmacokinetic studies.

The causality is clear: the steric bulk of the tert-butyldimethylsilyl group protects the ester bond from nucleophilic attack by trace moisture, ensuring robust autosampler stability[2]. Furthermore, the predictable electron ionization fragmentation yielding the[M-57]⁺ ion creates a self-validating, high-abundance signal that drastically lowers the Limit of Detection (LOD)[2]. Method A (TMS) should only be reserved for rapid, qualitative screening where immediate injection is possible and trace-level sensitivity is not the primary objective.

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 2-(2-Chloro-6-(trifluoromethoxy)phenyl)acetic acid

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Core Principle: Segregation and Professional Disposal

2-(2-Chloro-6-(trifluoromethoxy)phenyl)acetic acid is a halogenated organic acid. Due to its chemical structure, which includes chlorine and fluorine, it must be treated as hazardous waste. The primary and most critical step in its proper disposal is segregation from all other waste streams.

Causality of Segregation: Halogenated organic compounds require specific high-temperature incineration with specialized scrubbers to prevent the formation and release of highly toxic byproducts, such as dioxins and hydrogen fluoride, into the environment.[1] Mixing this waste with non-halogenated solvents can contaminate the entire solvent waste stream, leading to significantly higher disposal costs and environmental risks.[1][2]

In-Lab Treatment Advisory: It is strongly advised not to attempt to neutralize 2-(2-Chloro-6-(trifluoromethoxy)phenyl)acetic acid with bases in the laboratory as a primary disposal method. While neutralization is a standard procedure for simple inorganic acids and bases, the reaction of a complex organic acid can be unpredictable, and the resulting salt may still be hazardous or have unknown environmental effects.[3] The proper and safest course of action is to dispose of the compound through a licensed hazardous waste disposal service.

Hazard Profile and Essential Safety Precautions

Understanding the hazards associated with 2-(2-Chloro-6-(trifluoromethoxy)phenyl)acetic acid is fundamental to its safe handling and disposal.

Hazard ClassificationDescriptionPrecautionary Measures
Skin Corrosion/Irritation Causes skin irritation.[4]Wear nitrile or other chemically resistant gloves. Avoid contact with skin.[4]
Serious Eye Damage/Irritation Causes serious eye irritation.[4]Wear safety glasses with side shields or chemical splash goggles.[4]
Respiratory Irritation May cause respiratory irritation.[5]Handle in a well-ventilated area, preferably within a chemical fume hood.[5]
Acute Oral Toxicity Harmful if swallowed.[4]Do not ingest. Wash hands thoroughly after handling.[4]

Personal Protective Equipment (PPE) is Mandatory:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat must be worn.

  • Respiratory Protection: Use in a well-ventilated area or chemical fume hood to avoid inhaling dust or vapors.[5]

Step-by-Step Disposal Protocol

This protocol outlines the in-laboratory procedures for the collection and storage of 2-(2-Chloro-6-(trifluoromethoxy)phenyl)acetic acid waste, preparing it for collection by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.

Workflow for Disposal of 2-(2-Chloro-6-(trifluoromethoxy)phenyl)acetic acid Waste

cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage cluster_disposal Final Disposal prep_ppe 1. Don Personal Protective Equipment (PPE) prep_container 2. Select a Compatible Waste Container prep_ppe->prep_container prep_label 3. Label the Waste Container prep_container->prep_label collect_solid 4a. Solid Waste (e.g., unused reagent) prep_label->collect_solid collect_liquid 4b. Liquid Waste (e.g., solutions) prep_label->collect_liquid storage_seal 5. Seal the Container Securely collect_solid->storage_seal collect_liquid->storage_seal storage_location 6. Store in a Designated Satellite Accumulation Area (SAA) storage_seal->storage_location disposal_pickup 7. Arrange for Pickup by Certified Hazardous Waste Service storage_location->disposal_pickup

Caption: A workflow diagram illustrating the key stages for the safe disposal of 2-(2-Chloro-6-(trifluoromethoxy)phenyl)acetic acid.

Detailed Steps:

  • Don Personal Protective Equipment (PPE): Before handling the chemical, ensure you are wearing the appropriate PPE as outlined in the Hazard Profile table.

  • Select a Compatible Waste Container:

    • For solid waste: Use a clean, dry, screw-cap container made of glass or a compatible plastic such as high-density polyethylene (HDPE).[6]

    • For liquid waste (solutions): Use a clean, screw-cap glass bottle.[1] Avoid metal containers due to the acidic nature of the compound.[2] The container must be in good condition with no cracks or leaks.[7]

  • Label the Waste Container:

    • Before adding any waste, affix a hazardous waste label to the container.[7]

    • The label must include:

      • The words "HAZARDOUS WASTE ".[8]

      • The full chemical name: "2-(2-Chloro-6-(trifluoromethoxy)phenyl)acetic acid ". Do not use abbreviations or chemical formulas.[7]

      • An indication of the hazards (e.g., "Irritant," "Corrosive").[9]

      • The name of the principal investigator or lab supervisor.[8]

      • The date the first waste is added to the container.[10]

  • Waste Collection:

    • Solid Waste: Carefully transfer the solid 2-(2-Chloro-6-(trifluoromethoxy)phenyl)acetic acid into the labeled waste container. Avoid creating dust. If necessary, wet the material slightly with a compatible solvent (e.g., methanol or ethanol) to minimize dust generation.

    • Liquid Waste (Solutions):

      • This compound is a halogenated organic acid. It must be collected in a container designated for halogenated organic waste .[1][7][11]

      • Do not mix with non-halogenated organic solvents, inorganic acids, or bases.[2][3]

      • Pour the liquid waste carefully into the labeled container, using a funnel to prevent spills.

      • Keep a log of all constituents added to the liquid waste container.[7]

  • Seal the Container Securely:

    • After adding waste, securely fasten the cap to ensure the container is vapor-tight and spill-proof.[7]

    • Do not overfill the container. Leave at least 10% headspace to allow for vapor expansion.[12]

  • Store in a Designated Satellite Accumulation Area (SAA):

    • Store the sealed waste container in a designated SAA that is under the control of the laboratory personnel.[8]

    • The storage area should be a secondary containment bin or tray to catch any potential leaks.[8]

    • Store the halogenated waste away from incompatible materials, particularly strong bases and oxidizing agents.[6]

  • Arrange for Pickup:

    • Once the container is full or the waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to arrange for pickup.

Spill Management

In the event of a spill, follow these procedures immediately:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Ventilate: Ensure the area is well-ventilated. If safe to do so, open sashes on chemical fume hoods.

  • Contain the Spill:

    • For small solid spills, carefully sweep up the material and place it in the labeled hazardous waste container.[4] Avoid creating dust.

    • For small liquid spills, use an absorbent material, such as a spill pillow or chemical absorbent pads, to contain and absorb the liquid.[7]

  • Clean the Area: Once the material is collected, decontaminate the area with soap and water.

  • Dispose of Contaminated Materials: All materials used to clean the spill (absorbent pads, gloves, etc.) must be placed in the hazardous waste container along with the spilled chemical.[7]

  • Report the Spill: Report the incident to your laboratory supervisor and EHS department, as per your institution's policy.

By adhering to this comprehensive disposal plan, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.

References

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
  • Syracuse University Environmental Health & Safety Services. Section 2: Waste Containers, Storage and Labelling. In: Hazardous Waste Management Manual. Available from: [Link]

  • University of Waterloo. Organic Solvent (< 20% water) Halogenated organic solvent (< 20% water) Aqueous substances Base. Available from: [Link]

  • RiskAssess. Chemical Waste Containers for Chemical Waste Disposal. Available from: [Link]

  • Ball State University Environmental Health and Safety Office. Waste Container Compatibility. Available from: [Link]

  • Unspecified University.
  • Unspecified University.
  • Chimactiv - AgroParisTech. Liquid waste. Available from: [Link]

  • RiskAssess NZ. Labels for chemical waste containers. Available from: [Link]

  • University of Aveiro, Department of Chemistry.
  • Auckland Microfab. (2012, June 21). Cleanroom Waste Disposal Protocol.
  • National University of Singapore, Department of Chemistry. Organic liquids acceptable as Waste Solvents. Available from: [Link]

  • CP Lab Safety. Chemical Compatibility by Container Resin. Available from: [Link]

  • Angene Chemical. (2025, July 18). Safety Data Sheet: 2-(2-Chloro-6-(trifluoromethyl)phenyl)acetic acid. Available from: [Link]

  • FUJIFILM Wako Chemicals. (2024, March 27). SAFETY DATA SHEET: 2-(Chloromethyl)phenylacetic Acid. Available from: [Link]

Sources

Personal protective equipment for handling 2-(2-Chloro-6-(trifluoromethoxy)phenyl)acetic acid

Author: BenchChem Technical Support Team. Date: April 2026

A Researcher's Guide to Safely Handling 2-(2-Chloro-6-(trifluoromethoxy)phenyl)acetic acid

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily realities. Among these, halogenated aromatic compounds are of significant interest due to their unique physicochemical properties that can enhance biological activity. However, these same properties often necessitate stringent safety protocols. This guide provides essential, experience-driven safety and logistical information for handling 2-(2-Chloro-6-(trifluoromethoxy)phenyl)acetic acid, a compound that, due to its structural motifs—a chlorinated and trifluoromethoxylated phenyl ring attached to an acetic acid—requires a high degree of caution.

This document is structured to provide not just a list of procedures, but the scientific rationale behind them, empowering researchers to make informed safety decisions.

I. Hazard Assessment and Personal Protective Equipment (PPE)

The primary hazards associated with 2-(2-Chloro-6-(trifluoromethoxy)phenyl)acetic acid are dermal, ocular, and respiratory irritation or corrosion. The acidic nature of the carboxylic acid group, combined with the electron-withdrawing effects of the halogen and trifluoromethoxy substituents, can enhance its reactivity and potential for causing chemical burns.

Foundational PPE: The Non-Negotiables

For any work involving this compound, the following baseline PPE is mandatory:

PPE ComponentSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety gogglesProtects against splashes and dust. Standard safety glasses are insufficient.
Hand Protection Nitrile or neoprene gloves (minimum 4mil thickness)Provides a barrier against skin contact. Latex gloves are not recommended due to poor chemical resistance.
Body Protection A standard laboratory coatProtects skin and personal clothing from contamination.
Footwear Closed-toe shoesPrevents injury from spills and dropped equipment.
Task-Specific PPE Escalation

The level of PPE must be escalated based on the scale of the operation and the potential for exposure.

ScenarioAdditional Required PPERationale
Handling >5g or potential for dust/aerosol generation Face shield worn over safety gogglesProvides full-face protection from splashes and airborne particles.
Operations with significant splash potential Chemical-resistant apron over the lab coatOffers an additional layer of protection against corrosive liquid spills.

Below is a workflow diagram to guide your PPE selection process.

PPE_Selection_Workflow cluster_assessment Hazard & Task Assessment cluster_ppe Personal Protective Equipment (PPE) Selection cluster_action Operational Protocol Start Start: Handling 2-(2-Chloro-6-(trifluoromethoxy)phenyl)acetic acid BasePPE Baseline PPE: - Safety Goggles - Nitrile/Neoprene Gloves - Lab Coat - Closed-toe Shoes Start->BasePPE CheckQuantity Quantity > 5g or Dust/Aerosol Risk? CheckSplash Significant Splash Potential? CheckQuantity->CheckSplash No FaceShield Add Face Shield CheckQuantity->FaceShield Yes Apron Add Chemical-Resistant Apron CheckSplash->Apron Yes Proceed Proceed with Caution CheckSplash->Proceed No BasePPE->CheckQuantity FaceShield->CheckSplash Apron->Proceed

Caption: PPE selection workflow for handling the target compound.

II. Operational Plan: From Benchtop to Storage

Safe handling extends beyond wearing the correct PPE. The operational environment and procedures are critical to minimizing exposure risk.

Engineering Controls
  • Ventilation : All handling of 2-(2-Chloro-6-(trifluoromethoxy)phenyl)acetic acid, especially weighing and preparing solutions, must be conducted within a certified chemical fume hood.[6][7] This is the primary engineering control to prevent inhalation of any dust or vapors.

  • Emergency Equipment : An ANSI-approved eyewash station and safety shower must be immediately accessible (within 10 seconds of travel time) wherever the compound is handled.[8][9]

Step-by-Step Handling Protocol
  • Preparation : Before handling the compound, ensure the fume hood is clutter-free and the sash is at the appropriate working height. Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) within the hood.

  • Donning PPE : Put on all required PPE as determined by your task assessment (see diagram above) before entering the area where the chemical is stored or used.

  • Weighing : As this compound is a solid, perform weighing within the fume hood to contain any dust. Use a draft shield if necessary to get an accurate reading, but do not compromise the hood's airflow.

  • Solution Preparation : When dissolving the solid, add the solid to the solvent slowly. Be mindful of any potential exothermic reactions. Always add acid to the solvent, not the other way around, to prevent splashing.[8]

  • Post-Handling : After completing your work, decontaminate any surfaces that may have come into contact with the compound using an appropriate cleaning agent. Wipe down the work area within the fume hood.

  • Doffing PPE : Remove PPE in the correct order to avoid self-contamination: first gloves, then apron (if used), followed by face shield and goggles, and finally the lab coat. Wash hands thoroughly with soap and water after removing all PPE.[1][10]

Storage
  • Segregation is Key : This compound is an organic acid. It must be stored in a dedicated corrosives cabinet, segregated from bases, oxidizing agents, and inorganic acids.[7][8][11] Storing incompatible chemicals together can lead to dangerous reactions.

  • Container and Labeling : Keep the container tightly closed and store it in a cool, dry, and well-ventilated area.[1][3][12] The container must be clearly labeled with the full chemical name and appropriate hazard warnings.

  • Secondary Containment : Store liquid solutions of the compound in secondary containment, such as a polypropylene tray, to contain any potential spills.[7][8]

III. Disposal Plan: Responsible Waste Management

Improper disposal of halogenated organic compounds poses a significant environmental and safety risk. These compounds must not be poured down the drain.[6][13]

Waste Segregation and Collection
  • Dedicated Waste Stream : All waste containing 2-(2-Chloro-6-(trifluoromethoxy)phenyl)acetic acid, including contaminated consumables (e.g., gloves, weigh boats, paper towels) and solutions, must be collected in a dedicated "Halogenated Organic Waste" container.[6][10][14]

  • Container Requirements : The waste container must be made of a compatible material, be in good condition, have a tight-fitting screw-top cap, and be clearly labeled as "Hazardous Waste: Halogenated Organic Waste".[10][13][14] The label should also list the major chemical components.

  • Avoid Mixing : Do not mix halogenated waste with non-halogenated organic waste. The disposal cost for halogenated waste is significantly higher due to the need for specialized incineration processes to prevent the release of toxic byproducts.[13][14] Also, do not contaminate the waste stream with strong acids, bases, or heavy metals.[13]

Disposal Procedure

Follow your institution's specific procedures for hazardous waste pickup. Typically, this involves sealing the container, ensuring it is properly labeled, and moving it to a designated waste accumulation area for collection by Environmental Health & Safety (EHS) personnel.

By adhering to these detailed protocols, researchers can confidently and safely work with 2-(2-Chloro-6-(trifluoromethoxy)phenyl)acetic acid, ensuring both personal safety and environmental responsibility.

References

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. 10

  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. 15

  • Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry. Link

  • University of British Columbia. Organic Solvent Waste Disposal - Safety & Risk Services. Link

  • Cornell University. 7.2 Organic Solvents - Cornell EHS. Link

  • DENIOS. Managing Corrosive Substances: Safety Protocols for Businesses. Link

  • University of Florida. Corrosive Storage Guidelines. Link

  • Yale University. Standard Operating Procedure - Yale Environmental Health & Safety. Link

  • Chemsafe. 10 Tips Working Safely with corrosives. Link

  • University of Georgia. Corrosives - UGA research. Link

  • TCI EUROPE N.V. SAFETY DATA SHEET: 3-(Trifluoromethoxy)phenylacetic Acid. Link

  • Sigma-Aldrich. SAFETY DATA SHEET: Trifluoroacetic acid-d. Link

  • Angene Chemical. Safety Data Sheet: 2-(2-Chloro-6-(trifluoromethyl)phenyl)acetic acid. Link

  • Thermo Fisher Scientific. SAFETY DATA SHEET: 2-[4-(Trifluoromethoxy)phenyl]acetic acid. Link

  • Fisher Scientific. SAFETY DATA SHEET: 2-[4-(Trifluoromethoxy)phenyl]acetic acid. Link

  • Fisher Scientific. FICHA DE DATOS DE SEGURIDAD: 2-Chloro-6-(trifluoromethyl)phenylacetic acid. Link

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.